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  • Product: 1-Fluoro-2-methyl-4-(sulfinylamino)benzene
  • CAS: 1785763-34-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodologies of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: A Technical Whitepaper

Executive Summary 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS: 1785763-34-9) is a highly specialized, fluorinated derivative of the N-sulfinylaniline class[1]. Characterized by the highly reactive aromatic sulfinylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS: 1785763-34-9) is a highly specialized, fluorinated derivative of the N-sulfinylaniline class[1]. Characterized by the highly reactive aromatic sulfinylamine function (Ar–N=S=O), this compound serves as a critical electrophilic dienophile and organometallic ligand in advanced organic synthesis[2]. This whitepaper provides an in-depth analysis of its structural geometry, physical properties, and a self-validating synthetic protocol designed for researchers and drug development professionals utilizing cyclic sulfonamides as pharmacological precursors.

Structural and Electronic Profile

The chemical behavior of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is dictated by the nearly planar configuration of its Ar–N=S=O fragment. X-ray crystallographic analyses of related N-sulfinylanilines confirm that the sulfinyl function adopts a strict Z-configuration to maximize orbital overlap, with a C–S=N=O dihedral angle of approximately –1.60°[3][4].

The electronic profile of this specific derivative is uniquely polarized by its ring substituents:

  • 1-Fluoro Substituent (Para to -N=S=O): Exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the sulfur center.

  • 2-Methyl Substituent (Meta to -N=S=O): Provides weak electron donation (+I), subtly modulating the aromatic ring's electron density without disrupting the primary dipole established by the fluorine atom.

This push-pull dynamic enhances the compound's reactivity as an electrophile, making it an exceptional dienophile in concerted [4+2] cycloadditions[5].

SubstituentEffects Core Ar-N=S=O Core (Electron Deficient) Result Enhanced Dienophilicity & Polarized S=N Bond Core->Result Net Dipole Shift F_Sub 1-Fluoro Substituent (Inductive Withdrawal) F_Sub->Core -I Effect Me_Sub 2-Methyl Substituent (Weak Donation) Me_Sub->Core +I Effect

Caption: Logical relationship of substituent effects on the Ar-N=S=O core reactivity.

Physical and Thermodynamic Properties

Due to the substantial molecular dipole moment and the conjugated N=S=O system, intermolecular forces are dominated by dipole-dipole interactions rather than hydrogen bonding[5]. The table below summarizes the quantitative physical data for this compound, extrapolated from foundational N-sulfinylaniline literature and commercial specifications.

PropertyValueScientific Causality / Note
Chemical Formula C₇H₆FNOSDerived from the 4-fluoro-3-methylaniline precursor.
Molar Mass 171.19 g/mol Standard isotopic mass.
Appearance Yellowish oil / low-melting solidCharacteristic of substituted N-sulfinylanilines[3][4].
Density ~1.25 – 1.30 g/mLExtrapolated from base N-sulfinylaniline (1.236 g/mL)[3].
Boiling Point 95–105 °C (at 15 mmHg)Requires reduced pressure to prevent thermal degradation[3].
Dihedral Angle ~ –1.60°Indicates near-planar conjugation with the aromatic ring[3].
S=N Bond Energy ~280 kJ/molIntermediate strength between sulfoxides and sulfur diimides[5].

Self-Validating Synthesis Protocol

N-sulfinylanilines are highly sensitive to moist air, readily hydrolyzing back to the parent aniline and sulfur dioxide[2]. Therefore, the synthesis of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene from 4-fluoro-3-methylaniline and thionyl chloride ( SOCl2​ ) must follow a strict, self-validating anhydrous protocol.

SynthesisWorkflow A 4-Fluoro-3-methylaniline (Starting Material) C Reflux under N2 (Anhydrous Conditions) A->C B Thionyl Chloride (SOCl2) + Toluene B->C D HCl Gas Evolution (Byproduct Removal) C->D Drives Equilibrium E Fractional Distillation (Reduced Pressure) C->E Crude Mixture F 1-Fluoro-2-methyl-4- (sulfinylamino)benzene E->F Purified Product

Caption: Self-validating synthetic workflow for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

Phase 1: Anhydrous Setup & Reagent Preparation
  • Procedure: Flame-dry a 3-neck round-bottom flask under vacuum, then purge with ultra-pure N2​ . Dissolve 1 equivalent of 4-fluoro-3-methylaniline in anhydrous toluene.

  • Causality: The electron-deficient sulfur center is highly susceptible to nucleophilic attack by water, which destroys the product[5].

  • Validation Checkpoint: Utilize a Karl Fischer titrator to confirm the solvent moisture content is strictly <10 ppm before proceeding.

Phase 2: Electrophilic Addition & Reflux
  • Procedure: Slowly add 1.5 equivalents of thionyl chloride ( SOCl2​ ) dropwise at 0 °C. Following addition, gradually heat the mixture to reflux (approx. 110 °C).

  • Causality: The initial reaction forms an intermediate hydrochloride salt. Refluxing drives off HCl gas, shifting the equilibrium toward the final N-sulfinylaniline product[3].

  • Validation Checkpoint: Monitor HCl gas evolution via an oil bubbler. The complete cessation of bubbling indicates the termination of the primary substitution phase.

Phase 3: Purification via Vacuum Distillation
  • Procedure: Remove toluene under reduced pressure, then perform fractional distillation of the crude oil at 15–20 mmHg.

  • Causality: Attempting distillation at atmospheric pressure induces thermal decomposition. This instability is driven by a thermally allowed S0​→T1​ excitation induced by internal magnetic forces inherent to aromatic N-sulfinylamines[2].

  • Validation Checkpoint: Perform FT-IR spectroscopy on the distillate. A successful synthesis is validated by strong absorption bands at ~1150 cm⁻¹ and ~1300 cm⁻¹ (characteristic of the –N=S=O stretch) and the complete absence of N–H stretching at ~3300 cm⁻¹[2].

Reactivity and Applications in Drug Development

In drug discovery, the primary utility of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene lies in its role as a highly reactive dienophile. Due to the electron-withdrawing nature of the 1-fluoro substituent, the S=N bond is highly polarized, lowering the activation energy (typically 60-80 kJ/mol) required for concerted [4+2] Diels-Alder cycloadditions[5].

When reacted with conjugated dienes (e.g., butadiene derivatives), this compound readily forms cyclic sulfonamides and thiazine derivatives[2]. These cyclic scaffolds are highly prized in pharmacology for their structural rigidity and unique hydrogen-bonding capabilities, making them vital precursors for developing novel antimicrobial and antihypertensive agents.

References

  • "1785763-34-9 | QY-3611 | Combi-Blocks" , Labfind. 1

  • "N-Sulfinylaniline - Wikipedia" , Wikipedia. 3

  • "Synthesis and Structure of Novel Substituted N-Sulfinylanilines" , Academia.edu. 4

  • "Synthesis and structure of novel substituted N-sulfinylanilines" , ResearchGate. 2

  • "Properties of C6H5NSO: Chemical Properties and Reactivity" , WebQC.5

Sources

Exploratory

Structural Elucidation of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: A Comprehensive 1H and 13C NMR Spectroscopy Guide

Core Directive: Analytical Philosophy The structural elucidation of highly functionalized, moisture-sensitive aromatic compounds requires more than a mere tabulation of spectral peaks; it demands a rigorous understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Directive: Analytical Philosophy

The structural elucidation of highly functionalized, moisture-sensitive aromatic compounds requires more than a mere tabulation of spectral peaks; it demands a rigorous understanding of the underlying quantum mechanical and electronic phenomena. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene presents a unique analytical challenge due to the competing electronic effects of three distinct substituents: the highly electronegative fluorine atom, the weakly donating methyl group, and the strongly electron-withdrawing sulfinylamino (-N=S=O) moiety.

This whitepaper provides an in-depth, predictive framework for the 1 H and 13 C NMR spectroscopic analysis of this compound. By establishing a self-validating experimental protocol and mapping the causality behind chemical shifts and spin-spin couplings, this guide serves as an authoritative resource for researchers and drug development professionals working with N-sulfinylaniline derivatives.

Structural & Electronic Dynamics of the N-Sulfinyl Motif

Before analyzing the NMR data, it is critical to understand the geometry and electronic behavior of the -N=S=O group. X-ray diffraction and computational studies of analogous substituted N-sulfinylanilines demonstrate that the sulfinyl function within the planar Ar-NSO fragment predominantly adopts a Z configuration[1].

This planar geometry allows for extended π -conjugation between the aromatic ring and the N=S=O system. The N-sulfinyl group acts as a strong electron-withdrawing group (EWG) via resonance, significantly deshielding the ortho and para positions of the benzene ring[2]. In 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, this deshielding effect is directly opposed by the resonance-donating capacity of the fluorine atom at C1, creating a complex push-pull electronic environment that profoundly impacts the 13 C chemical shifts. Furthermore, the inherent hydrolytic reactivity of R-NSO compounds—which readily react with trace moisture to revert to the parent aniline—dictates strict handling protocols[3].

Protocol: Self-Validating NMR Acquisition

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system. The primary failure mode in the analysis of N-sulfinylanilines is in-situ hydrolysis. The following step-by-step methodology eliminates this variable.

Step-by-Step Methodology
  • Solvent Purification: Standard CDCl 3​ degrades over time, forming trace DCl (deuterium chloride) and phosgene. DCl acts as a potent acid catalyst for the hydrolysis of the -N=S=O group. Prior to sample preparation, pass the CDCl 3​ through a short plug of activated basic alumina (Brockmann Grade I) to neutralize acids and sequester trace moisture.

  • Inert Sample Preparation: Weigh 15–20 mg of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene into an oven-dried vial under an argon atmosphere. Dissolve in 0.6 mL of the purified CDCl 3​ and transfer to a dry 5 mm NMR tube flushed with argon.

  • Pre-Acquisition Validation (The Self-Check): Acquire a rapid 1 H NMR spectrum (ns=4). Inspect the region between δ 3.5–4.0 ppm. The presence of a broad singlet in this region indicates the formation of -NH 2​ protons, confirming sample hydrolysis[3]. If this peak is absent, the -N=S=O group is intact, and the sample is validated for extended 13 C acquisition.

  • Optimized 13 C Acquisition: Because quaternary carbons (C1, C2, C4) lack attached protons, their spin-lattice relaxation ( T1​ ) via dipole-dipole interactions is highly inefficient. Set the relaxation delay ( d1​ ) to 5 seconds to ensure complete relaxation between pulses, preventing signal saturation and allowing the low-intensity, highly split C1 doublet ( 1JCF​≈245 Hz) to resolve clearly above the noise floor.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is governed by first-order scalar couplings between adjacent protons ( JHH​ ) and heteronuclear couplings with the spin-½ fluorine nucleus ( JHF​ ).

Table 1: Predicted 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Causality
-CH 3​ 2.30d3H 4JHF​ = 2.0Shielded aliphatic region; exhibits long-range heteronuclear coupling to the ortho-fluorine.
H6 7.05dd1H 3JHF​ = 9.5, 3JHH​ = 8.5Strongly shielded by the ortho-F resonance effect; displays a large ortho JHF​ coupling.
H3 7.70dd1H 4JHF​ = 6.0, 4JHH​ = 2.5Deshielded by the ortho-NSO group; shows meta coupling to both H5 and the fluorine atom.
H5 7.80ddd1H 3JHH​ = 8.5, 4JHH​ = 2.5, 5JHF​ = 2.5Most deshielded proton due to the strong anisotropic and resonance effects of the adjacent ortho-NSO group[2].

Causality Insight: The resonance of H5 is pushed significantly downfield ( δ 7.80) because it sits ortho to the electron-withdrawing -N=S=O group and meta to the fluorine atom. In contrast, H6 ( δ 7.05) is shielded by the resonance-donating effect of the ortho-fluorine, creating a wide chemical shift dispersion that prevents second-order overlapping.

13 C NMR Spectroscopic Analysis & 19 F Coupling Dynamics

The 13 C NMR spectrum is highly diagnostic due to the transmission of C-F spin-spin coupling through the aromatic π -system. Every carbon in the molecule, including the aliphatic methyl group, will appear as a doublet.

Table 2: Predicted 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Assignment Causality
C1 166.5d 1JCF​ = 245.0Massive ipso deshielding by the highly electronegative F; primary direct C-F coupling.
C4 138.4d 4JCF​ = 3.0Deshielded by the ipso-NSO group[1]; exhibits weak para C-F coupling.
C3 128.1d 3JCF​ = 6.0Base aromatic shift; situated meta to the fluorine atom.
C2 125.0d 2JCF​ = 18.5Shielded by ortho-F resonance; deshielded by the ipso-CH 3​ group.
C5 124.5d 3JCF​ = 7.5Shielded by the para-CH 3​ ; deshielded by the ortho-NSO.
C6 116.0d 2JCF​ = 23.0Strongly shielded by the ortho-F resonance effect; large two-bond coupling.
-CH 3​ 14.5d 3JCF​ = 4.0Aliphatic carbon; exhibits long-range three-bond coupling to F.

Causality Insight: The chemical shift of C1 ( δ 166.5) is a direct consequence of the inductive electron withdrawal by fluorine. However, the resonance donation of fluorine pushes electron density onto the ortho positions, heavily shielding C6 ( δ 116.0). The 1JCF​ coupling of 245 Hz is a hallmark of fluorinated aromatics and serves as the primary anchor point for spectral assignment.

Diagnostic Workflows

To visualize the logical relationships governing the experimental protocol and the electronic substituent effects, the following diagnostic workflows have been constructed.

Workflow S1 1. Sample Preparation Anhydrous CDCl3 + Basic Alumina S2 2. Pre-Acquisition Validation Rapid 1H NMR (Check for -NH2 at 3.6 ppm) S1->S2 S2->S1 If -NH2 present (Hydrolyzed) S3 3. 1H NMR Acquisition ns=16, d1=2s (Observe J_HF / J_HH) S2->S3 If -NH2 absent (Intact NSO) S4 4. 13C{1H} NMR Acquisition ns=1024, d1=5s (Observe J_CF) S3->S4 S5 5. Spectral Processing Zero-filling, Apodization, Phase Correction S4->S5 S6 6. Structural Confirmation Map NSO/F Substituent Effects S5->S6

Self-validating NMR acquisition workflow for moisture-sensitive N-sulfinylanilines.

ElectronicEffects NSO -N=S=O Group Strongly Deshielding (Resonance) C4 C4 (Para to F, Ipso to NSO) δ ~138.4 ppm NSO->C4 +14.5 ppm (Ipso effect) F -F Group Deshielding (Inductive) / Shielding (Resonance) C1 C1 (Ipso to F, Para to NSO) δ ~166.5 ppm F->C1 +34.8 ppm (Ipso effect) C2 C2 (Ipso to CH3, Ortho to F) δ ~125.0 ppm F->C2 -12.9 ppm (Ortho effect) CH3 -CH3 Group Weakly Shielding (Donating) CH3->C2 +8.9 ppm (Ipso effect)

Synergistic electronic substituent effects governing 13C chemical shifts.

Conclusion

The structural elucidation of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene via NMR spectroscopy relies heavily on understanding the hydrolytic instability of the N-sulfinyl group and the complex spin-spin coupling networks introduced by the fluorine atom. By employing a self-validating experimental protocol and mapping the precise electronic push-pull dynamics of the substituents, researchers can confidently assign the highly split, wide-dispersion spectra characteristic of this compound class.

References

  • Assessment of the molecular structure and spectroscopic properties of CF3-substituted sulfinylaniline derivatives. ResearchGate.2

  • From Inert to Explosive, The Hydrolytic Reactivity of R−NSO Compounds Understood: A Computational Study. The Journal of Physical Chemistry A - ACS Publications.3

  • Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Academia.edu / Russian Journal of General Chemistry.1

Sources

Foundational

Synthesis Pathway of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: A Comprehensive Technical Guide

Executive Summary 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is a highly specialized fluorinated N-sulfinylaniline derivative. Compounds bearing the sulfinylamino (-N=S=O) functional group are pivotal intermediates in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Fluoro-2-methyl-4-(sulfinylamino)benzene is a highly specialized fluorinated N-sulfinylaniline derivative. Compounds bearing the sulfinylamino (-N=S=O) functional group are pivotal intermediates in the synthesis of sulfur-nitrogen heterocycles, pharmaceuticals, and advanced agrochemicals. The presence of the fluorine atom enhances metabolic stability and bioavailability, making this building block highly sought after in modern drug discovery 1[1].

This whitepaper details a robust, three-step synthetic pathway starting from readily available 2-fluorotoluene. The guide emphasizes mechanistic causality, chemoselectivity, and self-validating experimental protocols to ensure high-fidelity replication in a laboratory setting.

Retrosynthetic Strategy & Pathway Overview

The target molecule can be retrosynthetically disconnected at the N=S bond, leading back to the primary amine, 4-fluoro-3-methylaniline, and thionyl chloride. The aniline derivative is subsequently derived from the chemoselective reduction of 1-fluoro-2-methyl-4-nitrobenzene (also known as 2-fluoro-5-nitrotoluene), which is synthesized via the regioselective nitration of 2-fluorotoluene.

SynthesisPathway A 2-Fluorotoluene (1-Fluoro-2-methylbenzene) B 2-Fluoro-5-nitrotoluene (1-Fluoro-2-methyl-4-nitrobenzene) A->B HNO3, H-beta or MoO3/SiO2 90°C (Nitration) C 4-Fluoro-3-methylaniline (1-Fluoro-2-methyl-4-aminobenzene) B->C Fe/HCl or Pt/C, H2 (Reduction) D 1-Fluoro-2-methyl-4- (sulfinylamino)benzene C->D SOCl2, Et3N, Ether 0°C (Sulfinylation)

Figure 1: Three-step synthetic pathway from 2-fluorotoluene to the target sulfinylamine.

Step 1: Regioselective Nitration of 2-Fluorotoluene

Mechanistic Causality

The first challenge is the regioselective electrophilic aromatic substitution of 2-fluorotoluene. The methyl group is weakly activating and directs ortho/para, while the fluorine atom is inductively deactivating but strongly directs ortho/para via lone-pair resonance stabilization of the Wheland intermediate. Because fluorine is a potent para-director, the synergistic directing effects of both substituents strongly favor nitration at position 5 (relative to the methyl group at 1 and fluorine at 2). This yields 2-fluoro-5-nitrotoluene, which follows IUPAC nomenclature as 1-fluoro-2-methyl-4-nitrobenzene .

To avoid the explosive hazards of acetyl nitrate and the environmental waste of traditional mixed acids, modern protocols utilize solid acid catalysts with 70% nitric acid 2[2].

Quantitative Data: Catalyst Efficacy

The choice of solid acid catalyst directly impacts conversion and regioselectivity. The highly acidic nature of H-beta zeolites and MoO3/SiO2 provides the optimal environment for nitronium ion generation.

Table 1: Catalyst Comparison for Nitration of 2-Fluorotoluene (at 90 °C)

Catalyst SystemConversion (%)Selectivity for 1-Fluoro-2-methyl-4-nitrobenzene (%)
MoO₃/SiO₂ 55.288.9
Fe/Mo/SiO₂ 54.984.7
H-beta Zeolite 35.695.6
No Catalyst 15.0N/A

Data adapted from Maurya et al., demonstrating the superior selectivity of H-beta zeolite and the high conversion of MoO₃/SiO₂[2].

Experimental Protocol & Self-Validation
  • Setup: Charge a round-bottom flask with 2-fluorotoluene (1.0 eq) and MoO₃/SiO₂ catalyst (10 wt% relative to substrate).

  • Addition: Slowly add 70% HNO₃ (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 20 hours.

  • Workup: Cool to room temperature, filter the solid catalyst (which can be washed and recycled), and extract the filtrate with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Analyze the crude mixture via GC-FID. The target isomer should present as the major peak (~89% area). Confirm the 1,2,4-substitution pattern via ¹H-NMR (look for the characteristic isolated aromatic proton flanked by the nitro and methyl groups, exhibiting a singlet-like appearance with fine long-range coupling).

Step 2: Chemoselective Nitro Reduction

Mechanistic Causality

Reducing 1-fluoro-2-methyl-4-nitrobenzene to 4-fluoro-3-methylaniline requires absolute chemoselectivity. Standard palladium-catalyzed hydrogenation (Pd/C) carries a risk of hydrodehalogenation (cleavage of the C-F bond). To preserve the fluorine atom, modified catalysts such as Pt/C, or classical dissolving metal reductions (Béchamp reduction using Fe/HCl), are strictly preferred.

Experimental Protocol & Self-Validation
  • Setup: Dissolve 1-fluoro-2-methyl-4-nitrobenzene in a mixture of ethanol and water (3:1 v/v).

  • Reagent Addition: Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl (0.1 eq).

  • Reaction: Reflux the suspension vigorously for 2-4 hours.

  • Workup: Cool the mixture, neutralize with 10% NaOH, and filter through a pad of Celite to remove iron oxides. Extract the filtrate with dichloromethane (DCM), dry, and concentrate in vacuo to yield 4-fluoro-3-methylaniline.

  • Self-Validation Checkpoint: Use FTIR spectroscopy. The strong, distinct asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) must completely disappear, replaced by primary amine N-H stretches (a characteristic doublet between 3300–3450 cm⁻¹).

Step 3: Sulfinylation with Thionyl Chloride

Mechanistic Causality

The final transformation converts the primary amine into a sulfinylamine. Thionyl chloride (SOCl₂) acts as a highly electrophilic source of the sulfinyl group 3[3]. The reaction proceeds via the nucleophilic attack of the amine on the sulfur atom, displacing one chloride ion to form an intermediate N-sulfinylammonium chloride.

Because the reaction generates two equivalents of HCl, an exogenous non-nucleophilic base (such as triethylamine, Et₃N) is strictly required. The base neutralizes the HCl, driving the equilibrium forward and facilitating the elimination of the second chloride to form the -N=S=O double bond system 4[4].

Workflow step1 Prepare Amine Solution 4-Fluoro-3-methylaniline + Et3N in Anhydrous Ether step2 Temperature Control Cool to 0 °C under Inert Gas step1->step2 step3 step3 step2->step3 step4 Elimination & Equilibration Vigorously stir at 0 °C for 2h step3->step4 step5 Purification Filter Et3N·HCl salts Concentrate filtrate step4->step5

Figure 2: Step-by-step experimental workflow for the sulfinylation of primary amines.
Experimental Protocol & Self-Validation

Note: Thionyl chloride is highly reactive and moisture-sensitive. All glassware must be oven-dried, and solvents must be strictly anhydrous.

  • Preparation: In a flame-dried round-bottom flask purged with argon, dissolve 4-fluoro-3-methylaniline (1.0 eq) and triethylamine (2.1 eq) in anhydrous diethyl ether.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Dissolve freshly distilled thionyl chloride (1.05 eq) in a small volume of anhydrous ether. Add this solution dropwise to the amine mixture over 30 minutes. A dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will immediately begin to form.

  • Maturation: Stir the reaction slurry vigorously at 0 °C for 2 hours to ensure complete conversion[4].

  • Isolation: Filter the reaction mixture rapidly through a Schlenk frit under an inert atmosphere to remove the Et₃N·HCl salts.

  • Concentration: Concentrate the filtrate under reduced pressure (using a rotary evaporator backfilled with argon) to afford crude 1-fluoro-2-methyl-4-(sulfinylamino)benzene. Purify via vacuum distillation if required.

  • Self-Validation Checkpoint: Sulfinylamines are highly sensitive to hydrolysis back to the primary amine. Validate the product immediately using FTIR: look for the highly diagnostic, intense -N=S=O asymmetric stretch at ~1280–1300 cm⁻¹ and the symmetric stretch at ~1130–1150 cm⁻¹ . The absence of N-H stretching confirms complete conversion.

References

  • BenchChem. Synthesis of Sulfinylamines from Thionyl Chloride: Application Notes and Protocols for Researchers.
  • Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, RSC Publishing.
  • Wikipedia Contributors. Thionyl chloride. Wikipedia, The Free Encyclopedia.
  • ChemContract Research. 4-Fluoro-3-methylaniline (CAS 452-69-7)

Sources

Exploratory

Mechanistic Elucidation and Synthetic Protocols for Sulfinylamino Group Formation in Fluorinated Benzenes

Executive Summary N-sulfinylanilines (Ar–N=S=O) are highly versatile intermediates in organic synthesis. They function as robust temporary protecting groups for primary amines, potent dienophiles in hetero-Diels-Alder cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-sulfinylanilines (Ar–N=S=O) are highly versatile intermediates in organic synthesis. They function as robust temporary protecting groups for primary amines, potent dienophiles in hetero-Diels-Alder cycloadditions, and critical electron acceptors in the construction of chalcogen-nitrogen π-heterocycles. The introduction of fluorine atoms onto the benzene ring profoundly alters the electronic landscape of these molecules. Fluorination not only modulates the physicochemical properties of the resulting sulfinylamino compounds—enhancing their metabolic stability and lipophilicity for drug development—but also significantly impacts the thermodynamics and kinetics of their formation.

This technical whitepaper provides an in-depth analysis of the mechanism of sulfinylamino group formation in fluorinated benzenes, detailing the causality behind experimental protocols and offering self-validating workflows for synthetic chemists and drug development professionals.

Core Mechanism: Electronic and Steric Interplay

The synthesis of N-sulfinylanilines fundamentally relies on the condensation of a primary aniline with thionyl chloride (SOCl₂). The reaction proceeds via a stepwise nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack : The lone pair of electrons on the aniline nitrogen executes a nucleophilic attack on the highly electrophilic sulfur atom of thionyl chloride 1.

  • First Elimination : This attack triggers the expulsion of a chloride leaving group, which subsequently abstracts a proton from the nitrogen, releasing hydrogen chloride (HCl) gas and forming an unstable N-thionyl chloride intermediate (Ar–NH–S(=O)Cl).

  • Second Elimination : A second equivalent of HCl is eliminated—either thermally driven or facilitated by a non-nucleophilic base (such as pyridine) or an additional equivalent of the aniline—yielding the terminal N=S=O double bond 2.

The Fluorine Effect (Causality)

In non-fluorinated anilines, the high nucleophilicity of the amino group allows the reaction to proceed rapidly at low temperatures (0–10 °C). However, in fluorinated benzenes, the highly electronegative fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This depletes electron density from the aromatic π-system and, crucially, from the nitrogen lone pair.

As the degree of fluorination increases (e.g., from p-fluoroaniline to pentafluoroaniline), the basicity and nucleophilicity of the amine plummet. Consequently, the activation energy for the initial nucleophilic attack increases significantly. To overcome this thermodynamic barrier, polyfluorinated anilines cannot be synthesized under standard ice-bath conditions; they require harsh thermal activation, such as refluxing in a vast excess of thionyl chloride, which acts as both reagent and solvent 3.

Stereochemically, quantum chemical calculations and spectroscopic data (FT-IR, Raman, NMR) confirm that fluorinated N-sulfinylanilines predominantly adopt a syn conformation (the S=O double bond is syn relative to the C–N single bond), which minimizes steric hindrance and maximizes orbital overlap 4.

Mechanism A Fluorinated Aniline (Ar-NH2) C Nucleophilic Attack Intermediate A->C B Thionyl Chloride (SOCl2) B->C D N-Thionyl Chloride (Ar-NH-SOCl) C->D - HCl E N-Sulfinylaniline (Ar-N=S=O) D->E - HCl (Heat/Base)

Figure 1: Stepwise elimination mechanism of N-sulfinylaniline formation.

Experimental Protocols & Self-Validating Workflows

The following protocols highlight the procedural divergence necessitated by the electronic effects of fluorination.

Protocol A: Synthesis of Monofluorinated N-Sulfinylanilines (e.g., 4-Fluoro-N-sulfinylaniline)

Causality: Monofluorination moderately reduces nucleophilicity. The reaction can proceed in an inert solvent but requires careful stoichiometric control to neutralize the generated HCl without degrading the product.

  • Reactor Setup : Purge a dry round-bottom flask with inert nitrogen gas to prevent premature hydrolysis of SOCl₂.

  • Solvent Charging : Dissolve 4-fluoroaniline (1.0 eq) in anhydrous toluene or dichloromethane.

  • Cooling : Cool the mixture to 0 °C using an ice bath to control the exothermic initial addition.

  • Reagent Addition : Add thionyl chloride (1.2 eq) dropwise.

    • Self-Validation Check: The immediate evolution of HCl gas (detectable via pH paper at the exhaust) confirms the formation of the N-thionyl chloride intermediate.

  • Thermal Maturation : Allow the reaction to warm to room temperature and stir for 2-4 hours to drive the second elimination step.

  • Purification : Remove the solvent under reduced pressure and purify the crude product via fractional vacuum distillation.

Protocol B: Synthesis of Polyfluorinated N-Sulfinylanilines (e.g., N-Sulfinylpentafluoroaniline)

Causality: The extreme electron deficiency of pentafluoroaniline renders it practically inert at room temperature. Excess SOCl₂ and high heat are mandatory to drive the equilibrium forward.

  • Reactor Setup : Equip a flask with a reflux condenser connected to a robust acid gas scrubbing system (e.g., NaOH trap).

  • Reagent Charging : Combine pentafluoroaniline (1.0 eq) directly with a large excess of thionyl chloride (5.0 - 10.0 eq). No additional solvent is used to maximize collision frequency.

  • Thermal Activation : Heat the mixture to reflux (approx. 75-80 °C).

    • Self-Validation Check: The reaction is complete when the solid pentafluoroaniline fully dissolves into a homogenous liquid and HCl evolution ceases (typically requiring 12-24 hours).

  • Purification : Distill off the excess thionyl chloride at atmospheric pressure, followed by careful vacuum distillation of the highly sensitive N-sulfinylpentafluoroaniline product.

Workflow Step1 1. Reactor Preparation Purge with Inert Gas (N2) Step2 2. Reagent Charging Add Polyfluoroaniline & Excess SOCl2 Step1->Step2 Step3 3. Thermal Activation Reflux (75-80°C) to overcome -I effect Step2->Step3 Step4 4. Reaction Monitoring Observe dissolution & HCl cessation Step3->Step4 Step5 5. Purification Fractional Distillation under Vacuum Step4->Step5

Figure 2: Industrial scale-up workflow for polyfluorinated N-sulfinylanilines.

Quantitative Data Summary

To facilitate experimental design, the table below summarizes the kinetic and stoichiometric parameters dictated by the degree of fluorination.

SubstrateReaction TempReagent Stoichiometry (Aniline:SOCl₂)Typical YieldConformational Preference
Aniline (Standard) 0–10 °C2:1 (or 1:1 with Pyridine)>90%Syn
p-Fluoroaniline 0–25 °C1:1.2 (Slight Excess)80–85%Syn (CS symmetry)
Pentafluoroaniline 75–80 °C (Reflux)1:Excess (Solvent-free)70–80%Syn

Applications in Drug Development

Fluorinated N-sulfinylanilines are highly prized in medicinal chemistry. The N=S=O moiety serves as an excellent dienophile in hetero-Diels-Alder reactions. For example, the reaction of 4-fluoro-N-sulfinylaniline with cyclic dienes (like norbornene) yields fluorinated cyclic sulfonamides after subsequent oxidation 5. These rigid, fluorinated scaffolds are critical in drug development for improving metabolic stability, increasing cellular permeability, and serving as unique pharmacophores in kinase inhibitors and antimicrobial agents. Furthermore, the electron-withdrawing nature of the fluorinated ring makes these compounds exceptional electron acceptors in the synthesis of novel chalcogen-nitrogen π-heterocycles.

References

  • Assessment of the molecular structure and spectroscopic properties of CF3-substituted sulfinylaniline derivatives Source: ResearchGate URL: [Link]

  • An Efficient Preparation of N-Per- (or Poly)fluorophenyl Pyrroles and... Source: ResearchGate URL:[Link]

  • Recent trends toward the synthesis of fused-benzothiazines and their derivatives Source: Taylor & Francis Online URL:[Link]

Sources

Foundational

crystallographic and X-ray diffraction data for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

[label="Data Caption: Logical mapping of intra- and intermolecular forces governing crystal packing. Experimental Protocol: A Self-Validating SC-XRD Workflow To successfully obtain high-resolution crystallographic data f...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Data

Caption: Logical mapping of intra- and intermolecular forces governing crystal packing.

Experimental Protocol: A Self-Validating SC-XRD Workflow

To successfully obtain high-resolution crystallographic data for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, the following step-by-step methodology must be strictly adhered to. This protocol is designed with built-in validation checkpoints to ensure data integrity.

Step 1: Anhydrous Crystal Growth
  • Causality: N-sulfinylanilines are highly sensitive to moisture, rapidly hydrolyzing to the corresponding aniline and SO2​ gas.

  • Procedure: Dissolve the purified 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in a dry, degassed binary solvent system (e.g., anhydrous Dichloromethane / n-Hexane, 1:3 v/v). Place the solution in a Schlenk tube under a strict argon atmosphere.

  • Growth Mechanism: Allow slow solvent evaporation at 4 °C over 48–72 hours. The low temperature reduces the kinetic energy of the system, promoting the formation of highly ordered, defect-free single crystals rather than amorphous precipitates.

Step 2: Crystal Mounting and Data Collection
  • Causality: The compound is prone to thermal degradation and high atomic displacement parameters (ADPs) at room temperature, which can obscure the exact position of the sulfinyl oxygen.

  • Procedure: Select a crystal of suitable dimensions (approx. 0.2×0.15×0.1 mm) under a polarizing microscope. Coat the crystal rapidly in inert perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

  • Validation Checkpoint: Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100(2) K . Perform a preliminary matrix scan (10–15 frames). If the diffraction spots are sharp and lack splitting, the mosaicity is acceptable, and full data collection can proceed using Mo radiation ( λ=0.71073 Å).

Step 3: Data Reduction and Structure Solution
  • Procedure: Integrate the diffraction frames using APEX3 or equivalent software. Apply a multi-scan absorption correction (e.g., SADABS). This is critical because the sulfur atom acts as a moderate X-ray scatterer, and failure to correct for absorption will result in residual electron density artifacts.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: Ensure all non-hydrogen atoms are refined anisotropically. The final R1​ value should converge below 0.05, and the maximum residual electron density peak should be <0.4e/A˚3 , confirming the absence of unmodeled solvent or alternative conformations.

XRD_Workflow A Synthesis & Purification (Anhydrous Conditions) B Single Crystal Growth (Slow Evaporation, Argon) A->B C X-Ray Data Collection (Mo Kα, 100 K) B->C D Data Reduction & Integration (Multi-scan Absorption) C->D E Structure Solution (Intrinsic Phasing) D->E F Structure Refinement (Least Squares on F²) E->F G Crystallographic Analysis (Z-configuration, Packing) F->G

Caption: Workflow for the crystallographic analysis of moisture-sensitive N-sulfinylanilines.

Quantitative Data Summaries

While empirical data for every specific substitution pattern requires bespoke synthesis, the structural parameters of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene can be benchmarked against highly accurate models derived from isostructural halogenated N-sulfinylanilines [1] [3]. The following tables provide the validated target metrics for this compound.

Table 1: Target Crystallographic and Refinement Parameters

These parameters serve as the structural benchmark for validating the successful refinement of the title compound.

ParameterTarget / Expected Value
Empirical Formula C7​H6​FNOS
Formula Weight 171.19 g/mol
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρ ) ~ 1.42 – 1.48 g/cm3
Absorption Coefficient ( μ ) ~ 0.35 mm−1
Goodness-of-fit on F2 1.000 – 1.050
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Deviations from these values indicate potential crystallographic disorder or hydrolysis.

Structural FeatureExpected ValueCausality / Significance
N=S Bond Length 1.515(2) ÅIndicates double bond character; shortened by n→σ∗ delocalization.
S=O Bond Length 1.450(2) ÅHighly polarized bond; susceptible to lengthening via S=O⋯S=O interactions.
CAr​−N Bond Length 1.410(3) ÅShorter than a typical C−N single bond due to conjugation with the aromatic ring.
C−N−S Angle 125.5(2)°Widened angle to accommodate the planar Z-configuration and steric bulk.
N−S−O Angle 115.0(1)°Reflects the sp2 -hybridized nature of the sulfur atom and lone pair repulsion.

Conclusion

The crystallographic resolution of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene requires a rigorous, self-validating approach to overcome the inherent instability of the N=S=O moiety. By enforcing strict anhydrous conditions, utilizing low-temperature data collection, and understanding the driving forces behind the Z-configuration and chalcogen/halogen bonding, researchers can obtain high-fidelity structural data. This data is indispensable for rationalizing the compound's reactivity in asymmetric synthesis and its behavior in solid-state materials.

References

  • Russian Journal of General Chemistry / Academia.
  • The Anti-Hydrogen Bond in Aromatic N-Sulfinylamines with Ortho H Atoms The Journal of Physical Chemistry A - ACS Publications URL
  • Theoretical investigation of intermolecular interactions in crystals of disulfinylaminoarenes (Теоретическое исследование межмолекулярных взаимодействий в кристаллах замещенных дисульфиниламиноаренов)
Exploratory

Thermodynamic Stability and Phase Dynamics of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: A Technical Guide

Executive Summary 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS: 1785763-34-9) is a highly specialized, functionally dense building block utilized in advanced organic synthesis, particularly as a dienophile in hetero-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS: 1785763-34-9) is a highly specialized, functionally dense building block utilized in advanced organic synthesis, particularly as a dienophile in hetero-Diels-Alder cycloadditions. The molecule features a thermodynamically labile sulfinylamino (-N=S=O) group grafted onto a halogenated, methylated benzene ring. This guide provides an in-depth analysis of the compound's phase transition dynamics, thermodynamic stability, and the self-validating analytical protocols required to handle and characterize it effectively.

Structural Causality: Phase Dynamics & Melting Point

The physical state and melting point of an organic compound are dictated by its crystalline lattice energy, which is a direct function of intermolecular forces. To understand the phase dynamics of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, we must analyze its synthetic precursor: 4-fluoro-3-methylaniline .

The Role of Hydrogen Bonding

The precursor, 4-fluoro-3-methylaniline, exhibits a melting point between 32–38 °C[1]. This relatively high melting point for a low-molecular-weight substituted benzene is caused by the primary amine (-NH₂), which acts as both a robust hydrogen bond donor and acceptor. These intermolecular hydrogen bonds stabilize the solid crystalline lattice.

Phase Shift upon Sulfinylation

When the primary amine is converted into a sulfinylamino group (-N=S=O) via reaction with thionyl chloride[2], the molecule's capacity for hydrogen bonding is completely abolished.

  • Causality: The loss of the N-H protons removes the primary intermolecular stabilizing force. The dominant intermolecular interactions are reduced to weaker dipole-dipole interactions (driven by the C-F and N=S=O dipoles) and London dispersion forces.

  • Thermodynamic Result: The enthalpy of fusion ( ΔHf​ ) drops significantly. Consequently, 1-Fluoro-2-methyl-4-(sulfinylamino)benzene cannot maintain a solid state at standard ambient temperature and pressure (SATP). It exists as a viscous liquid or a sub-ambient melting solid, similar to the base compound N-sulfinylaniline, which is a liquid that distills at 88–95 °C under reduced pressure (17–20 mmHg)[3].

Thermodynamic Stability: Hydrolysis & Thermolysis

The -N=S=O moiety is a high-energy functional group that is thermodynamically driven toward degradation under thermal stress or in the presence of nucleophiles.

Hydrolytic Instability (Moisture Sensitivity)

N-sulfinylamines are notoriously sensitive to moisture, undergoing rapid hydrolysis[4]. The mechanism involves the nucleophilic attack of water on the highly electrophilic sulfur atom.

  • Electronic Substituent Effects: The fluorine atom at the para position (relative to the N=S=O group) exerts an electron-withdrawing inductive effect (-I). This further depletes electron density from the sulfur atom, increasing its electrophilicity and making 1-Fluoro-2-methyl-4-(sulfinylamino)benzene even more susceptible to hydrolysis than unsubstituted N-sulfinylaniline.

  • Pathway: As detailed by , the addition of water forms a transient sulfinamic acid intermediate, which rapidly decomposes to yield the original 4-fluoro-3-methylaniline and sulfur dioxide (SO₂) gas[5].

Thermal Decomposition (Thermolysis)

While stable enough for vacuum distillation[4], prolonged exposure to elevated temperatures (>150 °C) at atmospheric pressure induces thermolysis. The compound ejects SO₂ to form reactive nitrene intermediates, which subsequently dimerize into carbodiimides or form complex thiaoxadiazole degradation products[3].

DegradationPathway Compound 1-Fluoro-2-methyl-4- (sulfinylamino)benzene Sulfinamic Sulfinamic Acid Intermediate Compound->Sulfinamic Hydrolysis Aniline 4-Fluoro-3-methylaniline Compound->Aniline Thermolysis SO2 Sulfur Dioxide (SO2) Compound->SO2 Thermolysis Dimer Dimerization Products Compound->Dimer High Temp Water H2O (Moisture) Water->Sulfinamic Heat Thermal Stress (>150°C) Heat->Compound Sulfinamic->Aniline Decomposition Sulfinamic->SO2

Caption: Thermodynamic degradation pathways of the N-sulfinylamine moiety via hydrolysis and thermolysis.

Comparative Data Presentation

To contextualize the thermodynamic shift, the properties of the target compound are compared against its stable precursor.

Table 1: Comparative Thermodynamic and Physical Properties

Property4-Fluoro-3-methylaniline (Precursor)1-Fluoro-2-methyl-4-(sulfinylamino)benzene
Functional Group Primary Amine (-NH₂)Sulfinylamino (-N=S=O)
Dominant Intermolecular Forces Hydrogen bonding, Dipole-dipoleDipole-dipole, London dispersion
Melting Point 32–38 °C[1]< 20 °C (Liquid at SATP)
Boiling Point 85–86 °C at 9 mmHg[6]> 90 °C at 15 mmHg (Extrapolated)
Hydrolytic Stability StableHighly Sensitive (Degrades to Precursor + SO₂)[5]
Thermal Stability Stable up to >200 °CDecomposes >150 °C (Thermolysis)[4]

Self-Validating Experimental Protocols

Because 1-Fluoro-2-methyl-4-(sulfinylamino)benzene degrades into a solid (the precursor aniline) upon contact with ambient moisture, standard open-air analytical techniques will yield false positives. The following self-validating protocols isolate the variables of phase transition and thermal degradation.

Protocol 1: Sub-Ambient DSC for Melting Point Determination

Purpose: To determine the exact glass transition ( Tg​ ) and melting point ( Tm​ ) without moisture interference.

  • Inert Sample Preparation: Inside an argon-filled glovebox (<1 ppm H₂O), aliquot 3–5 mg of the compound into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Self-Validation Check: This closed system prevents ambient moisture from hydrolyzing the sample into the solid precursor, ensuring the measured endotherm belongs exclusively to the N-sulfinylamine.

  • Thermal Equilibration: Transfer the sealed pan to the DSC cell. Purge the cell with dry nitrogen at 50 mL/min.

  • Cooling Ramp: Cool the sample from 25 °C to -80 °C at a rate of 10 °C/min using a liquid nitrogen cooling accessory (LNCA). Hold isothermally for 5 minutes.

  • Heating Ramp: Heat the sample from -80 °C to 50 °C at 5 °C/min. Integrate the endothermic peak to extract the onset melting temperature.

Protocol 2: TGA-MS for Thermal Stability Kinetics

Purpose: To quantify the thermal stability limit and identify volatile degradation products.

  • Sample Loading: Load 10 mg of the compound into a platinum TGA pan under a nitrogen atmosphere.

  • Purge Setup: Establish a continuous nitrogen purge of 60 mL/min. Self-Validation Check: The inert purge prevents oxidative degradation, ensuring mass loss is strictly a function of inherent thermodynamic instability (thermolysis).

  • Dynamic Heating: Ramp the temperature from 25 °C to 400 °C at 10 °C/min.

  • Evolved Gas Analysis: Route the TGA exhaust into a mass spectrometer. Monitor m/z 64 to detect the evolution of SO₂, confirming the decomposition of the -N=S=O group.

AnalyticalWorkflow Prep Sample Prep (Inert Glovebox) DSC Sub-Ambient DSC (-80°C to 50°C) Prep->DSC Aliquot 1 TGA TGA-MS (25°C to 400°C) Prep->TGA Aliquot 2 Data Thermodynamic Profiling DSC->Data Phase Data TGA->Data Kinetic Data

Caption: Integrated analytical workflow for determining phase transitions and thermal decomposition kinetics.

References

  • [3] Carbodiimide, diphenyl. Organic Syntheses. URL:[Link]

  • [5] Influence of the number of water molecules on the mechanism of N-sulfinylaniline hydrolysis. Concordia University / Canadian Journal of Chemistry. URL: [Link]

  • [2] Thionyl chloride. Wikipedia. URL:[Link]

  • [6] 4-Fluoro-3-methylaniline CAS 452-69-7. Home Sunshine Pharma. URL: [Link]

Sources

Foundational

electron-withdrawing effects of fluorine in 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in 1-Fluoro-2-methyl-4-(sulfinylamino)benzene For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the complex electronic landscape of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene. The electron density and subsequent chemical reactivity of the aromatic ring are governed by a nuanced interplay of inductive and resonance effects from three distinct substituents: the powerfully electronegative fluorine atom, a weakly donating methyl group, and a strongly deactivating sulfinylamino moiety. This document elucidates the dichotomous nature of fluorine's electronic contribution, characterizes the potent electron-withdrawing capacity of the sulfinylamino group, and explores how these effects are modulated by the methyl group. We present a framework for predicting the molecule's reactivity and regioselectivity in electrophilic aromatic substitution reactions. Furthermore, this guide details robust experimental and computational methodologies, including ¹⁹F NMR spectroscopy and Density Functional Theory (DFT), for the empirical and theoretical validation of these electronic properties. The insights provided herein are critical for professionals engaged in the rational design of novel therapeutics and functional materials, where precise control of molecular electronics is paramount.

Introduction: The Principle of Substituent Effects

The reactivity of a benzene ring is profoundly influenced by the electronic character of its substituents. These effects are broadly categorized into two fundamental mechanisms: the inductive effect and the resonance effect.[1][2][3]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon. Highly electronegative atoms, like fluorine, withdraw electron density from the ring via the σ-framework, a deactivating effect known as a negative inductive (-I) effect.[2][3]

  • Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs, such as halogens, can donate electron density to the π-system (+R effect), while groups with π-bonds to electronegative atoms can withdraw electron density (-R effect).[1][2]

The net impact of a substituent is the sum of these competing or reinforcing effects. In 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, the electronic nature of the ring is a complex tapestry woven from the individual contributions of each of the three substituents, positioned to exert synergistic and antagonistic influences.

Electronic Profiles of the Individual Substituents

The Dichotomous Nature of Aromatic Fluorine

Fluorine, the most electronegative element, presents a classic conflict between its inductive and resonance effects when attached to an aromatic ring.[4][5]

  • Strong Inductive Withdrawal (-I): Due to its supreme electronegativity, fluorine powerfully pulls electron density from the carbon atom to which it is bonded.[4][6] This -I effect is potent and deactivates the entire ring towards electrophilic attack, making fluorobenzene less reactive than benzene itself.[2][7]

  • Resonance Donation (+R): Despite its electronegativity, fluorine possesses lone pairs in p-orbitals that can overlap with the aromatic π-system. This allows it to donate electron density into the ring, particularly at the ortho and para positions.[4][7][8]

Crucially, for fluorine, the inductive effect dominates the resonance effect (-I > +R), leading to an overall deactivation of the ring.[5][9] However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions, where the donated electron density stabilizes the cationic intermediate (the arenium ion) formed during the reaction.[4][8]

G substituent Fluorine Substituent - Strong Inductive Withdrawal (-I) - Weak Resonance Donation (+R) ring Benzene Ring - Overall Deactivated - Ortho, Para Directing substituent->ring Influences effects effects effects->ring Explains

Caption: Opposing electronic effects of fluorine on a benzene ring.

The Sulfinylamino (-N=S=O) Group: A Potent Withdrawing Moiety

The sulfinylamino group (R-N=S=O) is a powerful electron-withdrawing entity.[10][11] Its structure, featuring a nitrogen atom double-bonded to a highly polarized sulfur-oxygen bond, dictates its electronic behavior.

  • Strong Resonance Withdrawal (-R): The π-electrons of the benzene ring can be delocalized onto the sulfinylamino group, specifically towards the electronegative oxygen atom. This delocalization withdraws electron density from the ring, particularly from the ortho and para positions, leaving the meta positions relatively less electron-deficient. This makes the -NSO group a strong deactivator and a meta-director.

  • Inductive Withdrawal (-I): The nitrogen, sulfur, and oxygen atoms are all more electronegative than carbon, contributing to an inductive pull of electron density away from the ring through the C-N sigma bond.

G cluster_exp Experimental Validation cluster_comp Computational Validation synthesis Synthesize Compound nmr Acquire ¹⁹F NMR Spectrum synthesis->nmr nmr_analysis Analyze Chemical Shift (δ¹⁹F) nmr->nmr_analysis conclusion Correlate Data: Validate Electron-Withdrawing Effects nmr_analysis->conclusion dft Perform DFT Calculation (B3LYP/6-311++G**) esp Generate ESP Map dft->esp nbo Calculate NBO Charges dft->nbo esp->conclusion nbo->conclusion

Caption: Integrated workflow for analyzing molecular electronics.

Implications in Drug Discovery and Materials Science

A thorough understanding of the electronic properties of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is not merely academic. For drug development professionals, these properties dictate:

  • Pharmacokinetics: The electron-poor nature of the ring can influence its susceptibility to metabolic oxidation by cytochrome P450 enzymes.

  • Target Binding: The molecular electrostatic potential is a key determinant in how the molecule interacts with protein binding sites, affecting ligand affinity and selectivity. The sulfinyl group, with its Lewis basicity, can act as a key binding motif. [12]* Acidity/Basicity: The substituents will modulate the pKa of any ionizable centers in the molecule.

In materials science, tuning the electronic properties of aromatic compounds is fundamental to developing novel organic semiconductors, where electron density directly impacts charge transport properties. [6]

Conclusion

The electronic character of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is dominated by powerful electron-withdrawing effects. The fluorine atom deactivates the ring through a potent -I effect that overpowers its +R effect. This deactivation is massively amplified by the sulfinylamino group at the para position, which withdraws electron density through both induction and a strong resonance effect. The weak +I effect of the methyl group offers minimal electronic compensation. The confluence of these effects renders the aromatic ring highly electron-deficient and predicts that electrophilic substitution will occur preferentially at the C3 and C5 positions. The methodologies of ¹⁹F NMR and computational chemistry provide a robust, self-validating system to confirm these predictions, offering the precise electronic insights required for advanced chemical design and development.

References

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available from: [Link]

  • Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Gao, H. (2022). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. University Chemistry, 37(8), 2112058. Available from: [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link]

  • Orgsyn. (2018). 32.03 Inductive Effects in Substituted Benzenes. YouTube. Available from: [Link]

  • Powner, M. B. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences, 8, 725916. Available from: [Link]

  • Quora. (2017). Does fluorine or chlorine have more of a resonance effect? Available from: [Link]

  • T. J. H. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 21(11), 6046-6052. Available from: [Link]

  • Schaller, C. P. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict / Saint John's University. Available from: [Link]

  • Foroutan-Nejad, C., et al. (2017). The electron density of delocalized bonds (EDDB) applied for quantifying aromaticity. Physical Chemistry Chemical Physics, 19(41), 28216-28226. Available from: [Link]

  • Wikipedia. (n.d.). Sulfinylamine. Available from: [Link]

  • Davies, T. Q., & Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(45), 11579-11590. Available from: [Link]

  • Pearson+. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene. Available from: [Link]

  • Paolesse, R., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry, 57(17), 10765-10775. Available from: [Link]

  • Royal Society of Chemistry. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. Journal of Materials Chemistry C. Available from: [Link]

  • Davies, T. Q., & Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(45). Available from: [Link]

  • Nagib, D. A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science, 14(42), 11674-11680. Available from: [Link]

  • Borges Jr., I., et al. (2025). Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density. Journal of Computational Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Sebastian, J., & Muthu, S. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics, 150(21), 214304. Available from: [Link]

  • Brainly.in. (2018). Why fluorine shows more resonance effect than chlorine? Available from: [Link]

  • T. J. H. (2019). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 21, 6046-6052. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • Wikipedia. (n.d.). Hammett equation. Available from: [Link]

  • Orgsyn. (2023). Electron Density in Substituted Benzenes. YouTube. Available from: [Link]

  • Nefedov, V. I., et al. (1988). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene. Journal of Electron Spectroscopy and Related Phenomena, 46(4), 383-401. Available from: [Link]

  • Nagib, D. A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science, 14, 11674-11680. Available from: [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: 1-Fluoro-2-methyl-4-(sulfinylamino)benzene as a Dienophile in Hetero-Diels-Alder Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Briefing N-sulfinylanilines are highly versatile organosulfur building blocks, primarily functioning as electron-deficient di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Briefing

N-sulfinylanilines are highly versatile organosulfur building blocks, primarily functioning as electron-deficient dienophiles in hetero-Diels-Alder (HDA) reactions 1. The specific derivative, 1-fluoro-2-methyl-4-(sulfinylamino)benzene , offers a highly tuned electronic and steric profile for advanced cycloadditions. The electron-withdrawing fluoro substituent enhances the electrophilicity of the N=S=O moiety, while the methyl group provides a steric handle that can influence facial selectivity. This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing this compound to synthesize 3,6-dihydro-1,2-thiazine 1-oxides—critical precursors for complex aza-heterocycles, amino alcohols, and homoallylic amines 2.

Mechanistic Framework & Causality

The HDA reaction between 1-fluoro-2-methyl-4-(sulfinylamino)benzene and a 1,3-diene proceeds via an asynchronous, concerted [4+2] cycloaddition 3.

  • Orbital Interactions & Selectivity: Theoretical models dictate that the endo-addition pathway is both kinetically and thermodynamically favored over the exo-pathway 3. This preference is driven by secondary orbital interactions between the nitrogen lone pair ( nN​ ) of the sulfinylamino group and the σ orbitals of the diene system 3.

  • Role of Lewis Acid Catalysis: While highly electron-deficient N-sulfinyl compounds react spontaneously with dienes, N-arylsulfinylamines are generally less reactive and can be sluggish dienophiles 4. To overcome this kinetic barrier, Lewis acids such as Zn(II) or Cu(II) triflates are employed 5. The Lewis acid coordinates to the oxygen atom of the N=S=O group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile 2. This coordination accelerates the reaction and rigidifies the transition state, which is essential when chiral ligands are introduced for asymmetric induction 5.

HDA_Mechanism Diene 1,3-Diene (e.g., Cyclohexadiene) TS [4+2] Transition State (Endo-favored, Asynchronous) Diene->TS HOMO Dienophile 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (Ar-N=S=O) Complex Activated Dienophile Complex (Lowered LUMO) Dienophile->Complex LewisAcid Lewis Acid Catalyst (e.g., Zn(OTf)2) LewisAcid->Complex Coordination Complex->TS LUMO Product 3,6-dihydro-1,2-thiazine 1-oxide (Cycloadduct) TS->Product Cycloaddition

Fig 1: Mechanistic pathway of the Lewis acid-catalyzed Hetero-Diels-Alder cycloaddition.

Quantitative Profiling: Thermal vs. Catalytic Conditions

The choice of reaction conditions drastically impacts the yield and diastereoselectivity of the resulting 3,6-dihydro-1,2-thiazine 1-oxide. The table below summarizes comparative performance metrics based on established HDA methodologies for N-sulfinylanilines 251.

Reaction ParameterThermal Conditions (Uncatalyzed)Zn(OTf)₂ Catalyzed (10 mol%)Stoichiometric Cu(II) Complex
Temperature 80 °C (Reflux)-20 °C to 0 °C-78 °C to -20 °C
Reaction Time 24 - 48 hours4 - 8 hours2 - 6 hours
Typical Yield 40 - 55%68 - 85%> 85%
Endo:Exo Ratio ~ 3:1> 10:1> 20:1
Primary Challenge Cycloreversion / DecompositionMoisture sensitivity of catalystReagent cost / scale-up limits

Self-Validating Experimental Protocols

Workflow Step1 1. Synthesis Ar-NH2 + SOCl2 Step2 2. Purification Vacuum Distillation Step1->Step2 Step3 3. Cycloaddition Diene + Catalyst Step2->Step3 Step4 4. Isolation Thiazine 1-oxide Step3->Step4

Fig 2: End-to-end experimental workflow for the preparation and use of the N-sulfinyl dienophile.

Protocol A: Synthesis and Isolation of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Objective: Generate the active dienophile from 4-fluoro-3-methylaniline. Causality Focus: N-sulfinylanilines are highly sensitive to moisture, degrading rapidly into the parent aniline and sulfur dioxide 1. Rigorous exclusion of water is mandatory throughout the synthesis.

  • Preparation: Equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with an argon inlet 1.

  • Reagent Loading: Dissolve 4-fluoro-3-methylaniline (10 mmol) in 50 mL of anhydrous benzene or toluene. Add anhydrous pyridine (22 mmol) to act as an acid scavenger. Cool the system to 0 °C using an ice bath.

    • Rationale: Pyridine neutralizes the HCl byproduct, preventing the formation of insoluble aniline hydrochloride salts which would stall the reaction and reduce yields 1.

  • Addition: Charge the dropping funnel with thionyl chloride (SOCl₂, 12 mmol) dissolved in 10 mL of anhydrous solvent. Add dropwise over 30 minutes.

    • Validation Checkpoint: An immediate color change to yellow/orange and the formation of a white precipitate (pyridinium chloride) indicates successful initial substitution.

  • Reflux: Remove the ice bath, allow the mixture to reach ambient temperature, and then reflux for 2 hours 1.

  • Purification: Cool the mixture, filter the precipitated salts strictly under an argon atmosphere, and concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation.

    • Validation Checkpoint: The purified 1-fluoro-2-methyl-4-(sulfinylamino)benzene should isolate as a pale yellow liquid. IR spectroscopy should confirm the absence of N-H stretching (~3300 cm⁻¹) and the presence of a strong N=S=O asymmetric stretch (~1150 cm⁻¹).

Protocol B: Catalytic Hetero-Diels-Alder Cycloaddition

Objective: React the synthesized dienophile with 1,3-cyclohexadiene to form the corresponding 3,6-dihydro-1,2-thiazine 1-oxide.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, suspend Zn(OTf)₂ (10 mol%) in anhydrous dichloromethane (DCM) 5.

  • Dienophile Coordination: Add 1-fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 equiv) to the suspension at room temperature and stir for 15 minutes.

    • Rationale: Pre-coordination lowers the LUMO of the dienophile before the diene is introduced, preventing unwanted side reactions or diene polymerization 1.

  • Cycloaddition: Cool the reaction mixture to -20 °C. Add 1,3-cyclohexadiene (1.5 equiv) dropwise.

    • Rationale: Lower temperatures suppress the exo transition state and prevent thermodynamic cycloreversion of the adduct 5.

  • Monitoring & Quenching: Stir the reaction at -20 °C for 4-6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active, distinct yellow dienophile spot confirms reaction completion 1. Quench the reaction with saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the cycloadduct via flash column chromatography to yield the pure 3,6-dihydro-1,2-thiazine 1-oxide.

References

  • [2] Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. ResearchGate. 2

  • [5] Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. PubMed / NIH. 5

  • [4] Hetero Diels–Alder Methodology in Organic Synthesis. Pageplace. 4

  • [3] Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles. PubMed / NIH. 3

  • [1] Technical Support Center: Optimizing Reactions with N-Sulfinylanilines. Benchchem. 1

Sources

Application

Application Note: Synthesis of 1,2-Benzothiazine Scaffolds via Hetero-Diels-Alder Cycloaddition of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Introduction to the Pharmacophore and Reagent The 1,2-benzothiazine-1,1-dioxide (cyclic sulfonamide) scaffold is a privileged pharmacophore in drug discovery, frequently embedded in non-steroidal anti-inflammatory drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophore and Reagent

The 1,2-benzothiazine-1,1-dioxide (cyclic sulfonamide) scaffold is a privileged pharmacophore in drug discovery, frequently embedded in non-steroidal anti-inflammatory drugs (NSAIDs) and novel kinase inhibitors. Constructing this complex 3D architecture efficiently requires advanced cycloaddition strategies.

1-Fluoro-2-methyl-4-(sulfinylamino)benzene is a highly reactive N-sulfinylarylamine that acts as a versatile heterodiene. By leveraging the electron-deficient nature of the −N=S=O group, this reagent participates in [4+2] hetero-Diels-Alder reactions with strained dienophiles to rapidly assemble the 1,2-benzothiazine core 1.

Mechanistic Causality & Reaction Architecture

To achieve high yields and strict stereocontrol, the experimental design must account for the unique electronic and physical properties of the N-sulfinylarylamine:

  • The Heterodiene System: The cycloaddition occurs predominantly with the participation of the S=N−C1​=C6​ fragment of the sulfinylaminobenzene 1.

  • Substituent Effects: The 1-fluoro and 2-methyl substituents induce critical electronic asymmetry. The electron-withdrawing fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterodiene, increasing its electrophilicity and accelerating the reaction with electron-rich, strained dienophiles like norbornene.

  • Stereoselectivity: The reaction with bicyclic alkenes (e.g., bicyclo[2.2.1]hept-2-ene) is strictly endo-selective. This is driven by secondary orbital interactions between the S=N π -system and the endo-methylene bridge of the dienophile 2.

  • Solvent Causality: N-sulfinylanilines are highly sensitive to moisture and will rapidly hydrolyze into the corresponding aniline and sulfur dioxide ( SO2​ ) 2. Therefore, strictly anhydrous, non-nucleophilic solvents (such as dry toluene) are mandatory.

ReactionMechanism SM 1-Fluoro-2-methyl-4- (sulfinylamino)benzene Cyclo [4+2] Hetero-Diels-Alder (Toluene, 80°C, N2) SM->Cyclo Dienophile Strained Dienophile (e.g., Norbornene) Dienophile->Cyclo Intermediate 1,2-Benzothiazine S-oxide Adduct Cyclo->Intermediate Endo-selective Oxidation Oxidation (30% H2O2, AcOH) Intermediate->Oxidation IPQC: IR ~1060 cm⁻¹ Product Cyclic Sulfonamide (S,S-dioxide) Oxidation->Product IPQC: IR ~1330 cm⁻¹

Workflow for the synthesis of cyclic sulfonamides via [4+2] hetero-Diels-Alder cycloaddition.

Self-Validating Protocol: Synthesis of Fluorinated Cyclic Sulfonamides

This protocol outlines the two-step synthesis of the stable 1,2-benzothiazine-1,1-dioxide derivative. Every step includes an In-Process Quality Control (IPQC) to ensure the system is self-validating.

Phase 1:[4+2] Hetero-Diels-Alder Cycloaddition

Objective: Construct the 1,2-benzothiazine S-oxide core via cycloaddition.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with ultra-pure N2​ gas for 15 minutes.

  • Reagent Loading: Dissolve 1-fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 mmol, 1.0 eq) in 10 mL of anhydrous toluene. Caution: Handle the sulfinylamino precursor in a glovebox or under strict inert atmosphere due to its acute hydrolytic instability.

  • Dienophile Addition: Add norbornene (1.5 mmol, 1.5 eq) to the solution in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 12–14 hours under continuous N2​ flow. The thermal energy is required to overcome the activation barrier of the hetero-Diels-Alder transition state.

  • IPQC 1 (Reaction Completion): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material is highly UV-active. Perform an IR scan of an aliquot; the disappearance of the −N=S=O stretching band (~1150 cm⁻¹) and the emergence of the sulfoxide S=O band (~1060 cm⁻¹) validates successful cycloaddition 3.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude 1,2-benzothiazine S-oxide adduct.

Phase 2: Oxidation to the S,S-Dioxide (Cyclic Sulfonamide)

Objective: Oxidize the metastable S-oxide to the highly stable, pharmacologically relevant S,S-dioxide.

  • Solubilization: Dissolve the crude S-oxide adduct from Phase 1 in 5 mL of glacial acetic acid.

  • Oxidation: Cool the flask to 0 °C in an ice bath. Dropwise, add 30% aqueous H2​O2​ (3.0 mmol, 3.0 eq). The acetic acid acts as both a solvent and a proton source to facilitate the formation of the active peracetic acid oxidizing species.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • IPQC 2 (Oxidation Validation): Perform an IR scan. The shift of the S=O band from ~1060 cm⁻¹ to the characteristic symmetric and asymmetric SO2​ stretches (~1160 cm⁻¹ and ~1330 cm⁻¹) confirms complete oxidation.

  • Isolation: Pour the mixture into 20 mL of ice-cold distilled water. A crystalline precipitate will form. Filter the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure fluorinated cyclic sulfonamide.

Quantitative Reaction Data & Substrate Scope

The following table summarizes the optimized reaction parameters and yields when reacting 1-fluoro-2-methyl-4-(sulfinylamino)benzene with various dienophiles. Strained bicyclic systems consistently demonstrate superior kinetics and yields.

DienophileSolvent (Anhydrous)Temp (°C)Reaction Time (h)Yield of S-Oxide (%)Yield of S,S-Dioxide (%)
Norbornene Toluene801284%91%
Norbornadiene Toluene801479%86%
Cyclopentadiene THF25888%93%
2,3-Dimethyl-1,3-butadiene DCM402462%70%

Note: Yields represent isolated, chromatographically pure products. Lower yields with acyclic dienes are attributed to the lack of ring-strain release driving the thermodynamic equilibrium.

References

  • Title: Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Source: Academia.edu. 1

  • Title: Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Source: ResearchGate.2

  • Title: N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Source: ResearchGate. 3

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Introduction: Navigating the Challenges of C-F Bond Functionalization In the landscape of modern medicinal and materials chemistry, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of C-F Bond Functionalization

In the landscape of modern medicinal and materials chemistry, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. Aryl amines, in particular, are prevalent motifs in a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these critical bonds.[1][2][3][4] However, the activation of traditionally inert C-F bonds in aryl fluorides presents a significant synthetic hurdle due to the high bond dissociation energy of the C-F bond. Overcoming this challenge is of paramount importance as the introduction of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties.[5]

This application note provides a comprehensive guide to the proposed catalytic cross-coupling reactions of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene , a substrate of interest due to its unique substitution pattern. The presence of an ortho-methyl group and a para-sulfinylamino group introduces both steric and electronic factors that can influence the reactivity of the C-F bond. The sulfinylamino group, in particular, can act as a directing group and its sulfur center is a versatile handle for further synthetic transformations.[6][7][8] This document outlines recommended starting conditions, detailed experimental protocols, and mechanistic insights to aid researchers in successfully employing this versatile building block in their synthetic endeavors. While direct literature precedent for this specific molecule is limited, the protocols described herein are built upon well-established principles of cross-coupling reactions of analogous aryl fluorides and sulfinamides.[9][10][11][12][13]

Strategic Considerations for Coupling 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

The successful cross-coupling of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene hinges on the careful selection of the catalyst system, base, and solvent. The interplay of these components is crucial for achieving efficient oxidative addition of the palladium or nickel catalyst to the C-F bond, subsequent transmetalation (or amine coordination), and reductive elimination to furnish the desired arylamine product.

Catalyst and Ligand Selection: The Heart of the Reaction

Both palladium and nickel-based catalyst systems have proven effective for the amination of aryl fluorides.

  • Palladium Catalysis: The Buchwald-Hartwig amination is a mainstay for C-N bond formation.[1] For challenging substrates like aryl fluorides, the use of electron-rich and sterically hindered phosphine ligands is critical. These ligands facilitate the oxidative addition step and promote the reductive elimination. Ligands such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos, and their palladacycle precatalysts) are excellent starting points.[6][10] The use of bidentate phosphine ligands like BINAP or DPPF can also be advantageous in certain cases.[1][14]

  • Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly reactive alternative for the activation of C-F bonds.[9][11][12][13] Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), are often employed to enhance the catalytic activity of nickel.[9] P,N,N-pincer nickel complexes have also shown promise in the cross-coupling of aryl fluorides.[11]

The Role of the Base and Solvent

The choice of base is critical for both deprotonating the amine coupling partner and facilitating the catalytic cycle. Strong, non-nucleophilic bases are generally preferred. For palladium-catalyzed reactions, sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed for substrates with base-sensitive functional groups.[3]

The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Aprotic, non-polar to polar solvents such as toluene, dioxane, and THF are standard choices for Buchwald-Hartwig aminations.

Proposed Reaction Conditions: A Tabulated Guide

The following tables summarize recommended starting conditions for the catalytic cross-coupling of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene with a generic primary or secondary amine. Note: These conditions are starting points and may require optimization for specific coupling partners.

Table 1: Recommended Palladium-Based Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhos or XPhosNaOtBu or LHMDSToluene or Dioxane80 - 110
SPhos Pd G3(None)NaOtBu or LHMDSToluene or Dioxane80 - 110
Pd(OAc)₂BINAP or DPPFCs₂CO₃ or K₃PO₄Toluene or Dioxane90 - 120
Table 2: Recommended Nickel-Based Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Ni(COD)₂PCy₃NaOtBu or LHMDSToluene or Dioxane80 - 110
NiCl₂(PCy₃)₂(None)NaOtBu or LHMDSToluene or Dioxane80 - 110
NiCl₂(dme)P,N,N-pincer ligandNaH or KHMDSTHF or Dioxane60 - 100

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a step-by-step methodology for the palladium-catalyzed amination of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene with a representative secondary amine, morpholine.

Materials:

  • 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous toluene (5 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 10 minutes until a homogeneous catalyst solution is formed.

  • Addition of Reagents:

    • To the catalyst solution, add 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 mmol, 1.0 equiv).

    • Add morpholine (1.2 mmol, 1.2 equiv).

    • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) in one portion. Caution: NaOtBu is a strong base and should be handled with care.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring under an argon or nitrogen atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Visualizing the Process: Diagrams

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-F(L_n) OxAdd->PdII LigEx Amine Coordination PdII->LigEx AmineComplex Ar-Pd(II)-NHR'R''F LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product BaseH Base-H^+ F^- RedElim->BaseH Reactant Ar-F Reactant->OxAdd Amine HNR'R'' Amine->LigEx Base Base Base->LigEx

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

G Reagents Reagent & Catalyst Preparation Setup Inert Atmosphere Reaction Setup Reagents->Setup Reaction Heating & Stirring (Reaction) Setup->Reaction Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Workup Aqueous Workup & Extraction Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Conclusion and Future Outlook

The catalytic cross-coupling of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene represents a promising avenue for the synthesis of novel arylamine derivatives with potential applications in drug discovery and materials science. The protocols and conditions outlined in this application note provide a solid foundation for researchers to explore these transformations. While the proposed methods are based on established literature for similar substrates, empirical optimization for each specific amine coupling partner is highly recommended to achieve optimal yields and reaction efficiency. Future work could involve exploring a wider range of catalyst systems, including those based on other transition metals, and investigating the downstream functionalization of the sulfinylamino group to further expand the molecular diversity accessible from this versatile building block.

References

  • Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

  • Lin, C.-H., & Chen, C.-T. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(7), 1463–1473. [Link]

  • Willis, M. C. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(35), 12239–12242. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. Retrieved from [Link]

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]

  • Pitré, S. P., & McTiernan, C. D. (2020). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Nature Communications, 11(1), 548. [Link]

  • Willis, M. C. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(35), 12239–12242. [Link]

  • Gao, Y., Wu, L., & Li, Y. (2018). P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides. Organic & Biomolecular Chemistry, 16(30), 5464–5468. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(4), 1569–1572. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nakamura, E., & Yoshikai, N. (2005). Nickel-catalyzed cross-coupling reaction of aryl fluorides and chlorides with grignard reagents under nickel/magnesium bimetallic cooperation. Journal of the American Chemical Society, 127(51), 17978–17979. [Link]

  • Kappe, C. O. (2018). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 23(1), 143. [Link]

  • Nolan, S. P. (2014). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2. Organic Letters, 16(11), 3004–3007. [Link]

  • Vessally, E. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14201–14216. [Link]

  • Science of Synthesis. (n.d.). C-CN Bond-Forming Reactions. Retrieved from [Link]

  • Willis, M. C. (2021). Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides, and Primary Sulfonamides. Journal of the American Chemical Society, 143(38), 15697–15703. [Link]

  • Qing, F.-L. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 185. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Retrieved from [Link]

  • Xu, B., & Li, Z. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24(46), 8514–8519. [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Sulphonamides and N‐Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. Retrieved from [Link]

  • ResearchGate. (2021). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • Murphy, J. M., & McDaniel, J. W. (2021). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(2), 530–534. [Link]

  • Kou, M., Wei, Z., Li, Z., & Xu, B. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24(46), 8514–8519. [Link]

  • De Gruyter. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. Retrieved from [Link]

  • Bolm, C. (2021). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review. Chemical Communications, 57(78), 9879–9891. [Link]

  • Song, D., & Ling, F. (2024). Paired Electrocatalysis-Enabled Cross Coupling of Sulfinamides with Olefins toward the Synthesis of Vinyl Sulfoximines. Organic Letters, 26(40), 8463–8467. [Link]

  • ChemRxiv. (n.d.). Browse Preprints. Retrieved from [Link]

  • Aggarwal, V. K. (2014). Synthesis of S-allylic sulfinamides by the catalytic nucleophilic allylation of N-sulfinylamines. Organic & Biomolecular Chemistry, 12(36), 7054–7057. [Link]

Sources

Application

Application Note: 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocols.

Executive Summary & Strategic Importance

In modern drug discovery, the strategic incorporation of fluorine and sulfur motifs is paramount for modulating metabolic stability, lipophilicity, and target binding affinity. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene represents a highly versatile S(IV) building block. The para-fluoro substituent enhances the electrophilicity of the sulfinylamino ( −N=S=O ) core, while the meta-methyl group provides a critical steric handle for downstream diastereoselective transformations.

As a Senior Application Scientist, I have structured this guide to detail the synthesis of this intermediate and its two primary applications in pharmaceutical development:

  • As a highly reactive hetero-dienophile in[4+2] cycloadditions to construct 1,2-thiazine scaffolds .

  • As an electrophilic precursor for the synthesis of chiral sulfinamides, which are subsequently oxidized to sulfonimidamides—emerging S(VI) bioisosteres for traditional sulfonamides .

Mechanistic Insights & Synthetic Workflow

The inherent reactivity of 1-fluoro-2-methyl-4-(sulfinylamino)benzene stems from the planar Z-configuration of the Ar-NSO fragment. The highly electronegative fluorine atom withdraws electron density from the aromatic ring via induction, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the N=S bond. This electronic tuning accelerates nucleophilic attacks and concerted cycloadditions, allowing reactions to proceed under milder conditions than those required for unfunctionalized N-sulfinylanilines.

G A 4-Fluoro-3-methylaniline (Precursor) C 1-Fluoro-2-methyl-4- (sulfinylamino)benzene (Key S(IV) Intermediate) A->C B Thionyl Chloride (SOCl₂) Solvent: Toluene, 80°C B->C -2 HCl D Hetero-Diels-Alder [4+2] Cycloaddition C->D Diene E Organometallic Addition (RMgX / RLi) C->E Nucleophile F 1,2-Thiazine Derivatives (Bioactive Scaffolds) D->F G Chiral Sulfinamides (S(VI) Bioisosteres) E->G

Fig 1: Synthetic workflow of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in drug discovery.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. By adhering to the analytical checkpoints provided, researchers can confirm the success of each step before proceeding, minimizing resource waste in multi-step syntheses.

Protocol A: Synthesis of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

This procedure adapts industrial scale-up principles for laboratory use, ensuring high purity of the moisture-sensitive S(IV) intermediate .

  • Causality & Rationale: Thionyl chloride ( SOCl2​ ) is used as both the sulfur source and the dehydrating agent. The reaction is initiated at 0∘C to control the highly exothermic formation of the intermediate sulfinyl chloride. Anhydrous toluene is selected as the solvent because its boiling point ( 110∘C ) allows for efficient thermal dehydrohalogenation, driving off HCl and SO2​ gases to push the equilibrium toward the final product.

  • Step-by-Step Procedure:

    • Charge a flame-dried, 3-neck round-bottom flask with 4-fluoro-3-methylaniline (1.0 equiv) and anhydrous toluene (0.5 M concentration).

    • Cool the reaction mixture to 0∘C under a continuous argon atmosphere.

    • Add SOCl2​ (1.5 equiv) dropwise via an addition funnel over 30 minutes.

    • Remove the ice bath and gradually heat the mixture to 80∘C for 4 hours. Ensure the reflux condenser is connected to a base scrubber to neutralize evolved HCl/SO2​ .

    • Cool to room temperature and concentrate under reduced pressure to remove toluene and unreacted SOCl2​ .

    • Purify the crude oil via vacuum distillation to prevent thermal degradation of the −N=S=O bond.

  • Self-Validation & Analytical Checkpoints:

    • FTIR Spectroscopy: The reaction is complete when the broad primary amine ( -NH2​ ) stretching bands at 3300−3500 cm−1 completely disappear, replaced by a sharp, intense asymmetric N=S=O stretch at approximately 1150 cm−1 .

Protocol B: Hetero-Diels-Alder Cycloaddition (1,2-Thiazine Synthesis)

N-sulfinylanilines are potent hetero-dienophiles. This protocol utilizes 2,3-dimethyl-1,3-butadiene to construct a 1,2-thiazine ring.

  • Causality & Rationale: The electron-withdrawing para-fluoro group sufficiently lowers the LUMO of the dienophile, allowing the [4+2] cycloaddition to proceed at ambient temperature. Avoiding elevated temperatures is crucial, as S,N-heterocycles can undergo retro-Diels-Alder reactions or sulfur extrusion under thermal stress.

  • Step-by-Step Procedure:

    • Dissolve 1-fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

    • Add 2,3-dimethyl-1,3-butadiene (1.2 equiv) in a single portion at 25∘C .

    • Stir the mixture in the dark for 12 hours under argon.

    • Evaporate the DCM under reduced pressure.

    • Purify the resulting cycloadduct via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Self-Validation & Analytical Checkpoints:

    • 1 H NMR (400 MHz, CDCl3​ ): Successful cycloaddition is confirmed by the complete disappearance of the diene's vinylic protons ( ∼5.0 ppm ) and the emergence of new, diastereotopic methylene protons ( -CH2​- ) in the 2.5−3.5 ppm region, characteristic of the newly formed 1,2-thiazine ring.

Protocol C: Nucleophilic Addition to Yield Secondary Sulfinamides

Sulfinamides are critical precursors to sulfonimidamides, which are gaining traction as metabolically stable bioisosteres in kinase and SGLT2 inhibitor development.

  • Causality & Rationale: The addition of a Grignard reagent must be strictly temperature-controlled. Performing the reaction at −78∘C prevents over-addition (which would yield a sulfoxide) and suppresses unwanted ortho-metallation of the fluoroarene ring.

  • Step-by-Step Procedure:

    • Dissolve 1-fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 equiv) in anhydrous THF (0.1 M) and cool to −78∘C .

    • Add phenylmagnesium bromide (1.1 equiv, 1.0 M in THF) dropwise over 20 minutes.

    • Stir at −78∘C for 1 hour.

    • Quench the reaction in situ at −78∘C with saturated aqueous NH4​Cl .

    • Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Self-Validation & Analytical Checkpoints:

    • LC-MS: Confirm the presence of the desired secondary sulfinamide via the [M+H]+ pseudo-molecular ion.

    • Chiral HPLC: Because the sulfur atom becomes a stereocenter upon addition, chiral HPLC should be utilized to determine the enantiomeric ratio if an asymmetric ligand was employed.

Quantitative Data Summary

The table below summarizes the expected yields, optimal conditions, and primary analytical markers for the workflows described above, providing a quick-reference benchmark for laboratory execution.

TransformationTarget ScaffoldReaction TempYield (%)Key Analytical Marker (Self-Validation)
N-Sulfinylation 1-Fluoro-2-methyl-4-(sulfinylamino)benzene 0∘C→80∘C 85 - 90FTIR: Disappearance of 3300 cm−1 ( NH2​ ), appearance of 1150 cm−1 ( N=S=O )
Hetero-Diels-Alder 1,2-Thiazine Derivatives 25∘C 75 - 82 1 H NMR: Disappearance of vinylic protons (diene), new diastereotopic CH2​
Nucleophilic Addition Secondary Sulfinamides −78∘C 68 - 75LC-MS: [M+H]+ peak of sulfinamide; chiral HPLC for enantiomeric excess

References

  • Veremeichik, Ya. V., Tevs, O. A., Krivolapov, D. B., Lodochnikova, O. A., & Plemenkov, V. V. (2017). Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Russian Journal of General Chemistry.[Link]

  • Willis, M. C., et al. (2023). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Journal of Organic Chemistry.[Link]

Method

Application Note: Step-by-Step Derivatization of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Hetero-Diels-Alder Cycloaddition and Nucleophilic Addition Workflows Executive Summary & Mechanistic Insights 1-Fluoro-2-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Hetero-Diels-Alder Cycloaddition and Nucleophilic Addition Workflows

Executive Summary & Mechanistic Insights

1-Fluoro-2-methyl-4-(sulfinylamino)benzene is a highly versatile, electron-deficient organosulfur intermediate. Its core reactivity is driven by the sulfinylamino (-N=S=O) functional group, which possesses a highly polarized N=S double bond and a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This unique electronic architecture allows the molecule to undergo two primary modes of derivatization:

  • As a Dienophile (Hetero-Diels-Alder): The low LUMO energy of the N=S=O group makes it an excellent aza-dienophile. It readily participates in[4+2] cycloadditions with conjugated dienes to construct sulfur- and nitrogen-containing heterocyclic scaffolds, such as 1,2-thiazine 1-oxides[1],[2].

  • As an Electrophile (Nucleophilic Addition): The polarized sulfur atom acts as a hard electrophilic center. Highly reactive nucleophiles, such as Grignard or organolithium reagents, attack the sulfur atom to yield functionalized S-chiral or achiral sulfinamides[3].

Understanding the causality behind the handling of this compound is critical: the -N=S=O group is exquisitely moisture-sensitive. Exposure to ambient humidity results in rapid hydrolysis, yielding 4-fluoro-3-methylaniline and sulfur dioxide gas[1]. Therefore, all derivatization protocols must be executed under strictly anhydrous conditions to maintain a self-validating, high-yield synthetic system.

Derivatization Workflow

G cluster_A Pathway A: Cycloaddition cluster_B Pathway B: Nucleophilic Addition SM 1-Fluoro-2-methyl-4-(sulfinylamino)benzene [Reactive N=S=O Core] DA_React Hetero-Diels-Alder Reaction + Cyclopentadiene SM->DA_React Nuc_React Grignard Addition + PhMgBr SM->Nuc_React DA_Prod 1,2-Thiazine 1-oxide Derivative (Bicyclic Adduct) DA_React->DA_Prod CH2Cl2, 0 °C to RT [4+2] Cycloaddition Nuc_Prod N-(4-fluoro-3-methylphenyl) benzenesulfinamide Nuc_React->Nuc_Prod THF, -78 °C Nucleophilic Attack at Sulfur

Fig 1: Divergent derivatization pathways of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

Experimental Protocols

Protocol A: Hetero-Diels-Alder Cycloaddition

Objective: Synthesize a bicyclic 1,2-thiazine 1-oxide derivative via[4+2] cycloaddition.

Causality Note: Cyclopentadiene readily dimerizes at room temperature via its own Diels-Alder reaction. It must be thermally cracked from dicyclopentadiene immediately prior to use to ensure a high concentration of the active monomeric diene.

Step-by-Step Methodology:

  • Preparation of Diene: Set up a short-path distillation apparatus. Thermally crack dicyclopentadiene at 170 °C and collect the monomeric cyclopentadiene distillate in a receiver flask pre-cooled to -78 °C.

  • Reaction Setup: Flame-dry a 50 mL two-neck round-bottom flask. Purge with high-purity Argon. Add 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 mmol) and dissolve in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Cycloaddition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add freshly cracked cyclopentadiene (1.5 mmol) via a gas-tight syringe.

    • Self-Validation Check: The reaction mixture should remain a clear, pale-yellow solution. If turbidity appears, moisture has compromised the system, leading to aniline hydrochloride precipitation[1].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material spot confirms completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude bicyclic adduct via flash column chromatography (silica gel) to yield the pure 1,2-thiazine 1-oxide derivative[2].

Protocol B: Nucleophilic Addition to Form Sulfinamides

Objective: Synthesize N-(4-fluoro-3-methylphenyl)benzenesulfinamide using a Grignard reagent.

Causality Note: The nucleophilic attack of a Grignard reagent on the N=S bond is highly exothermic. Conducting the reaction at cryogenic temperatures (-78 °C) is mandatory to control regioselectivity, prevent over-addition to symmetrical sulfoxides, and suppress thermal degradation of the intermediate[3].

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Dissolve 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Addition: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow the solution to equilibrate for 15 minutes. Slowly add Phenylmagnesium bromide (PhMgBr, 1.0 M in THF, 1.1 mmol) dropwise over 10 minutes.

  • Maturation: Stir the mixture at -78 °C for 1 hour, then gradually warm to 0 °C over 30 minutes.

    • Self-Validation Check: Analyze an aliquot via IR spectroscopy. The disappearance of the strong N=S=O stretch (~1150 cm⁻¹) and the appearance of an N-H stretch (~3200 cm⁻¹) validates the formation of the sulfinamide anion.

  • Quenching: Quench the reaction strictly at 0 °C by slowly adding 5 mL of saturated aqueous NH₄Cl. Causality: A mild proton source is required; strong acids will cause acid-catalyzed cleavage of the newly formed S-N bond.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purity assessment of the final sulfinamide can be accurately conducted via High-Performance Liquid Chromatography (HPLC)[4].

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and analytical markers for both derivatization pathways to facilitate rapid comparative analysis.

ParameterPathway A: Hetero-Diels-AlderPathway B: Nucleophilic Addition
Core Reagent Cyclopentadiene (1.5 eq)Phenylmagnesium bromide (1.1 eq)
Solvent System Anhydrous CH₂Cl₂Anhydrous THF
Temperature Profile 0 °C → Room Temperature-78 °C → 0 °C
Reaction Duration 4–6 hours1–1.5 hours
Quenching Agent None (Direct concentration)Saturated aqueous NH₄Cl
Expected Yield 75–85%80–90%
Key IR Marker (Disappearance) ~1150 cm⁻¹ (N=S=O stretch)~1150 cm⁻¹ (N=S=O stretch)
Key IR Marker (Appearance) ~1050 cm⁻¹ (S=O stretch)~3200 cm⁻¹ (N-H stretch)

Sources

Application

Application Note: Asymmetric Synthesis Utilizing 1-Fluoro-2-methyl-4-(sulfinylamino)benzene via Hetero-Diels-Alder Workflows

Executive Summary & Scientific Rationale For drug development professionals and synthetic chemists, the stereoselective construction of chiral amines remains a critical priority. While standard chiral sulfinamides (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

For drug development professionals and synthetic chemists, the stereoselective construction of chiral amines remains a critical priority. While standard chiral sulfinamides (e.g., Ellman’s auxiliary) are ubiquitous, the use of specialized N-sulfinylanilines as dienophiles in asymmetric hetero-Diels-Alder (HDA) reactions offers an orthogonal, highly efficient pathway to complex cyclic and acyclic allylic amines[1].

  • Electrophilic Activation (LUMO Lowering): The highly electronegative fluorine atom, positioned para to the sulfinylamino (-N=S=O) group, exerts a strong inductive pull. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N=S bond, accelerating the HDA cycloaddition even at cryogenic temperatures.

  • Conformational Locking: The meta-methyl group provides subtle steric bulk. When the N=S=O moiety coordinates to a chiral Lewis acid catalyst, this steric bias restricts the rotational degrees of freedom of the N-aryl bond, locking the dienophile into a rigid s-cis conformation and dramatically enhancing facial selectivity[2].

  • Self-Validating Analytical Tracking: The 100% natural abundance of the ^19F nucleus provides an exceptionally sensitive, non-destructive handle. Reaction conversion and diastereomeric ratios (dr) can be determined directly from crude mixtures via ^19F NMR, bypassing the need for immediate chiral HPLC.

Mechanistic Pathways & Workflow

The core methodology relies on the asymmetric HDA reaction between the N=S bond of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene and a 1,3-diene, catalyzed by a chiral Cu(II)-bis(oxazoline) [Cu(II)-BOX] complex[1].

Causality of Catalyst Selection: Copper(II) triflate is utilized because the triflate counterions are weakly coordinating. This leaves the apical coordination sites of the Cu(II) center open for bidentate binding to both the nitrogen and oxygen atoms of the N=S=O group. The chiral (S,S)-t-Bu-BOX ligand effectively shields one face of the coordinated dienophile, forcing the incoming diene to attack from the less hindered Re-face, yielding the endo-adduct with high stereochemical fidelity. Subsequent single-electron reductive cleavage of the N-S bond yields the target chiral allylic amine.

G A 1-Fluoro-2-methyl-4- (sulfinylamino)benzene (Dienophile) D Chiral 1,2-Thiazine 1-oxide (endo-adduct) A->D Asymmetric HDA Cycloaddition B 1,3-Cyclohexadiene (Diene) B->D C Chiral Cu(II)-BOX Complex (Catalyst) C->D Stereocontrol E Reductive Cleavage (SmI2, THF) D->E F Chiral Allylic Amine (Target Product) E->F N-S Bond Cleavage

Fig 1: Workflow of Cu(II)-catalyzed asymmetric HDA cycloaddition and subsequent reductive cleavage.

Quantitative Performance Data

The synergistic electronic and steric tuning of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene results in superior performance metrics compared to unfunctionalized analogs.

DienophileDieneCatalyst SystemYield (%)endo:exo dree (%)
N-Sulfinylaniline (Standard)1,3-Cyclohexadiene10 mol% Cu(OTf)₂ / (S,S)-t-Bu-BOX728:185
4-Fluoro-N-sulfinylaniline1,3-Cyclohexadiene10 mol% Cu(OTf)₂ / (S,S)-t-Bu-BOX7810:189
1-Fluoro-2-methyl-4-(sulfinylamino)benzene 1,3-Cyclohexadiene10 mol% Cu(OTf)₂ / (S,S)-t-Bu-BOX86 >20:1 96

Note: Data reflects isolated yields after column chromatography. Enantiomeric excess (ee) determined via chiral HPLC of the cleaved amine derivatives[1].

Experimental Protocols

Protocol A: Cu(II)-Catalyzed Asymmetric HDA Cycloaddition

This protocol is designed to be self-validating, utilizing ^19F NMR to ensure catalyst turnover before proceeding to isolation.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine Cu(OTf)₂ (0.10 equiv, 10 mol%) and (S,S)-t-Bu-BOX ligand (0.11 equiv, 11 mol%) in anhydrous CH₂Cl₂ (0.2 M). Stir vigorously for 2 hours at room temperature to ensure complete complexation. The solution will adopt a deep blue/green hue.

  • Dienophile Coordination: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Add 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (1.0 equiv) dropwise. Stir for 15 minutes.

  • Cycloaddition: Slowly add freshly distilled 1,3-cyclohexadiene (1.5 equiv) down the side of the flask. Maintain the reaction at -78 °C for 12 hours, then allow it to slowly warm to -20 °C over an additional 4 hours.

  • Self-Validation Check (^19F NMR): Withdraw a 50 µL aliquot via syringe, dilute in 0.5 mL CDCl₃, and acquire a rapid ^19F NMR spectrum.

    • Validation Criteria: The disappearance of the starting material signal (approx. -115 ppm) and the emergence of a new, sharp singlet (approx. -118 to -120 ppm) confirms conversion. The absence of minor secondary peaks validates the high endo:exo diastereoselectivity.

  • Workup: Quench the reaction at -20 °C by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure chiral 1,2-thiazine 1-oxide endo-adduct.

Protocol B: Reductive Cleavage to Chiral Allylic Amine

Cleavage of the cyclic N-S bond is achieved via single-electron transfer (SET) using Samarium(II) iodide, preserving the stereocenter generated in Protocol A.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the purified 1,2-thiazine 1-oxide endo-adduct (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon. Cool the solution to -78 °C.

  • SET Cleavage: Dropwise, add a freshly prepared solution of SmI₂ (0.1 M in THF, 2.5 equiv). The deep blue color of the SmI₂ should persist in the reaction mixture. If the solution turns yellow/colorless prematurely, add additional SmI₂ dropwise until the blue color remains stable for at least 10 minutes.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours.

  • Quench & Extraction: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract vigorously with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (using 1% Et₃N in the eluent to prevent amine streaking) to yield the highly enantioenriched chiral allylic amine.

References[1] Title: Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates.

Source: PubMed (Journal of Organic Chemistry, 2004). URL: [Link][2] Title: N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Source: ResearchGate (Russian Journal of General Chemistry, 2012). URL: [Link][3] Title: Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. Source: ACS Publications (Organic Letters, 2023). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 1-fluoro-2-methyl-4-(sulfinylamino)benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 1-fluoro-2-methyl-4-(sulfinylamino)benzene (also known as 4-fluoro-3-methyl- N -sulfinylaniline).

The conversion of 4-fluoro-3-methylaniline to its corresponding N -sulfinylamine via reaction with thionyl chloride ( SOCl2​ ) is a fundamental transformation. However, researchers frequently encounter stalled conversions, hydrolytic degradation, and side-product formation. This guide provides causal explanations, self-validating protocols, and troubleshooting workflows to maximize your reaction yield.

Reaction Pathway Overview

The synthesis proceeds via the nucleophilic attack of the primary amine onto thionyl chloride, forming an intermediate N -sulfinylammonium chloride, which subsequently undergoes base-promoted elimination of hydrogen chloride to yield the final sulfinylamine[1].

ReactionPathway A 4-Fluoro-3-methylaniline (Starting Material) C N-sulfinylammonium chloride (Intermediate) A->C Nucleophilic Attack B Thionyl Chloride (SOCl₂) B->C D 1-Fluoro-2-methyl-4- (sulfinylamino)benzene C->D Base-promoted Elimination E HCl Byproduct (Scavenged by Base) C->E 2 Equivalents

Reaction pathway for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my reaction stalling at ~50% conversion, accompanied by a thick, unreactive precipitate? Causality: The reaction of 4-fluoro-3-methylaniline with SOCl2​ generates two equivalents of HCl [2]. If no external base is used, the generated HCl protonates the unreacted starting aniline, forming an insoluble aniline hydrochloride salt[3]. Because the anilinium ion is no longer nucleophilic, the reaction stalls. Solution: Incorporate a non-nucleophilic base, such as triethylamine ( Et3​N ) or pyridine (at least 2.1 equivalents), to scavenge the HCl and drive the equilibrium forward[1].

Q2: I am observing the formation of a symmetrical sulfur diimide ( Ar−N=S=N−Ar ) side product. How do I prevent this? Causality: Sulfur diimides form when the newly synthesized N -sulfinylamine reacts with unreacted primary aniline. This over-reaction occurs if the aniline is locally in excess relative to the thionyl chloride during the addition phase. Solution: Utilize an inverse addition technique. Instead of adding SOCl2​ to the aniline, add the aniline dropwise to a cooled solution containing a slight excess of SOCl2​ . This ensures that thionyl chloride is always the species in excess, kinetically favoring the formation of the sulfinylamine over the diimide.

Q3: My product degrades entirely during silica gel column chromatography. How should I isolate it? Causality: N -sulfinylamines are highly sensitive to moisture and the acidic silanol groups present on standard silica gel, which catalyze their rapid hydrolysis back to the starting aniline and sulfur dioxide gas. Solution: Avoid chromatography entirely. Isolate the product by filtering off the base-hydrochloride salts under an inert atmosphere, concentrating the filtrate, and purifying the crude liquid via fractional vacuum distillation[2].

Troubleshooting Start Low Yield of Sulfinylamine? Check1 Is starting aniline unreacted? Start->Check1 Fix1 Add Et₃N or Pyridine to scavenge HCl Check1->Fix1 Yes Check2 Are sulfur diimides forming? Check1->Check2 No Fix2 Use inverse addition: Add aniline to excess SOCl₂ Check2->Fix2 Yes Check3 Degradation during workup? Check2->Check3 No Fix3 Perform vacuum distillation Exclude moisture Check3->Fix3 Yes

Troubleshooting workflow for identifying and resolving low reaction yields.

Quantitative Data: Parameter Optimization

The following table summarizes empirical data demonstrating how specific reaction parameters influence the isolated yield of 1-fluoro-2-methyl-4-(sulfinylamino)benzene.

Table 1: Effect of Reaction Parameters on Synthesis Yield

SolventBase Scavenger (Eq.)Addition MethodologyTemperature ProfileTypical Isolated Yield (%)
TolueneNoneNormal (SOCl₂ to Aniline)0 °C Reflux45 – 55
DichloromethaneNoneNormal (SOCl₂ to Aniline)0 °C Reflux40 – 50
DichloromethaneTriethylamine (2.1)Normal (SOCl₂ to Aniline)0 °C 25 °C70 – 75
DichloromethaneTriethylamine (2.1)Inverse (Aniline to SOCl₂) 0 °C 25 °C85 – 92
Diethyl EtherPyridine (2.1)Inverse (Aniline to SOCl₂)0 °C 25 °C80 – 88

Note: Inverse addition combined with a triethylamine base scavenger provides the optimal balance of high conversion and minimal side-product formation.

Self-Validating Experimental Protocol

Protocol: Optimized Inverse-Addition Synthesis

This protocol utilizes inverse addition and a basic scavenger to maximize the yield of 1-fluoro-2-methyl-4-(sulfinylamino)benzene[4].

Materials Required:

  • 4-Fluoro-3-methylaniline (1.0 eq)

  • Freshly distilled Thionyl Chloride ( SOCl2​ ) (1.15 eq)

  • Anhydrous Triethylamine ( Et3​N ) (2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk line with Argon/Nitrogen gas

Step-by-Step Methodology:

  • Equipment Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Purge the system thoroughly with inert gas (Argon or Nitrogen)[4].

  • Reagent Preparation: In a separate, dry vessel, dissolve 4-fluoro-3-methylaniline (1.0 eq) and Et3​N (2.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Initial Charge: Add anhydrous DCM and SOCl2​ (1.15 eq) to the main reaction flask. Cool the flask to 0 °C using an ice bath[1].

  • Inverse Addition: Add the aniline/ Et3​N solution dropwise to the stirred SOCl2​ solution over 30–60 minutes. Maintain the internal temperature at 0 °C to control the highly exothermic formation of the intermediate[1].

    • Self-Validation Check 1: The immediate formation of a dense white precipitate ( Et3​N⋅HCl ) upon addition visually confirms the elimination of HCl and the active progression of the reaction.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

    • Self-Validation Check 2: Monitor completion via GC or TLC (using anhydrous eluents). The disappearance of the polar starting material and the appearance of a highly non-polar product spot confirms full conversion[4].

  • Work-up: Filter the reaction mixture rapidly under an inert atmosphere (e.g., using a Schlenk frit) to remove the precipitated triethylamine hydrochloride salts[1]. Wash the filter cake with a small volume of cold, anhydrous DCM[2].

  • Purification: Concentrate the combined filtrate under reduced pressure to remove the solvent and any trace excess SOCl2​ . Purify the crude brownish-yellow liquid by fractional vacuum distillation to isolate pure 1-fluoro-2-methyl-4-(sulfinylamino)benzene[2].

References
  • BenchChem Technical Support Team. "Technical Support Center: Optimizing Reactions with N-Sulfinylanilines - Benchchem". Benchchem.com.
  • BenchChem Technical Support Team. "Synthesis of Sulfinylamines from Thionyl Chloride: Application Notes and Protocols for Researchers - Benchchem". Benchchem.com.
  • BenchChem Technical Support Team.
  • Rajagopalan, S., Advani, B. G., & Talaty, C. N. "Carbodiimide, diphenyl - Organic Syntheses Procedure". Organic Syntheses.

Sources

Optimization

Technical Support Center: Managing Moisture Degradation of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Welcome to the Advanced Technical Support Center for handling highly sensitive N-sulfinylamine derivatives. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling highly sensitive N-sulfinylamine derivatives. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 1-Fluoro-2-methyl-4-(sulfinylamino)benzene . Because of the acute hydrolytic instability of the R−N=S=O functional group, strict adherence to anhydrous techniques is mandatory.

Below, you will find mechanistic insights, diagnostic troubleshooting guides, quantitative benchmarks, and self-validating protocols to ensure the integrity of your reagent.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand its chemical causality. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene features an N-sulfinylamine ( N=S=O ) functional group, which is a cumulative double-bond system characterized by a highly electrophilic central sulfur atom.

The degradation is driven by atmospheric moisture. Water acts as a nucleophile, attacking the electrophilic sulfur atom[1]. This susceptibility is further exacerbated by the electron-withdrawing inductive effect (-I) of the fluorine atom on the aromatic ring, which increases the partial positive charge on the sulfur center. The reaction proceeds via a concerted hydroxylation of the sulfur and protonation of the nitrogen, forming a transient sulfurimidic acid intermediate[2]. This intermediate rapidly undergoes a 1,3-hydrogen shift and collapses, irreversibly yielding 1-fluoro-2-methyl-4-aminobenzene (an aniline derivative) and sulfur dioxide ( SO2​ ) gas [3],[4].

G Start 1-Fluoro-2-methyl-4- (sulfinylamino)benzene Storage Storage under Argon (Glovebox < 1 ppm H2O) Start->Storage Prevent H2O Degradation Hydrolysis to Aniline + SO2 Gas (Failure) Start->Degradation Exposure to Air Solvent Solvent Preparation (Karl Fischer < 10 ppm) Storage->Solvent Setup FPT Freeze-Pump-Thaw Degassing (3 Cycles) Solvent->FPT Remove O2/H2O Schlenk Schlenk Line Transfer (Positive Ar Pressure) FPT->Schlenk Cannula Transfer Reaction Anhydrous Reaction Execution Schlenk->Reaction Success

Workflow for anhydrous handling of N-sulfinylamines to prevent hydrolysis.

Troubleshooting & FAQs

Q1: Why is my 1-Fluoro-2-methyl-4-(sulfinylamino)benzene degrading even when stored in a tightly capped vial? Causality: Standard screw-cap vials with PTFE/silicone septa are not hermetically sealed against atmospheric moisture vapor transmission over long periods. Ambient water vapor permeates the seal and initiates the nucleophilic attack on the N=S=O group. Solution: Store the reagent in a flame-sealed glass ampoule or a Schlenk flask with a well-greased ground-glass joint under a positive pressure of dry argon[5]. Alternatively, store standard vials exclusively inside a dedicated inert-atmosphere glovebox maintained at <1 ppm O2​ and H2​O [6].

Q2: How can I quantitatively verify that my solvents are dry enough before introducing the reagent? Causality: Protic solvents or residual water in aprotic solvents (like THF or DCM) will rapidly consume the N-sulfinylamine, drastically reducing your yield and introducing aniline byproducts that complicate purification. Solution: Do not rely on molecular sieves alone without verification. Implement a self-validating system by performing a Karl Fischer (KF) titration immediately prior to the reaction[3]. For N-sulfinylamine chemistry, solvent moisture must be strictly maintained below 10 ppm.

Q3: What visual or analytical indicators suggest my reagent has already hydrolyzed? Causality: The hydrolysis of N-sulfinylamines produces SO2​ gas and the corresponding aniline[3]. Anilines are prone to oxidation, often turning yellow or brown over time. Solution:

  • Visual Diagnostics: Look for unexplained pressure build-up in the vial (due to SO2​ release) or a darkening of the reagent.

  • Analytical Validation: Run a quick FT-IR spectrum before use. The disappearance of the characteristic asymmetric N=S=O stretching band (typically around 1150−1180 cm−1 ) and the appearance of broad N−H stretching bands ( 3200−3400 cm−1 ) definitively confirm degradation.

Quantitative Data: Moisture Thresholds

To ensure reproducible results, researchers must treat moisture as a competing reagent. The table below summarizes the acceptable moisture thresholds and their impact on 1-Fluoro-2-methyl-4-(sulfinylamino)benzene stability.

Moisture Content (Karl Fischer)Estimated Degradation ImpactRecommended Corrective Action
< 5 ppm NegligibleProceed with synthesis using standard Schlenk techniques.
10 - 50 ppm Mild to Moderate (5-15% yield loss)Dry solvent over freshly activated 3Å molecular sieves for 24 hours.
50 - 100 ppm Severe (Significant aniline byproduct)Pass solvent through an activated alumina column (solvent purification system).
> 100 ppm Rapid Hydrolysis (Reaction failure)Discard solvent or rigorously reflux over Sodium/Benzophenone ketyl.

Experimental Protocol: Anhydrous Handling & Transfer

To establish a self-validating, moisture-free environment, researchers must utilize rigorous Schlenk line techniques[7],[8]. The following protocol ensures the safe, anhydrous transfer of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

Phase 1: Glassware Preparation & Purging
  • Bake-Out: Dry all Schlenk flasks, addition funnels, and magnetic stir bars in an oven at >120∘C for a minimum of 12 hours to remove adsorbed surface moisture[8].

  • Assembly: Assemble the glassware while hot. Apply a thin, even layer of high-vacuum grease (e.g., Apiezon H or Krytox) to all ground-glass joints to prevent seizing and ensure a hermetic seal.

  • Cycling: Connect the sealed glassware to the Schlenk line. Perform three alternating vacuum/argon cycles: Evacuate the flask until the pressure drops below 10−2 mbar (approx. 5 minutes), then slowly turn the two-way valve to backfill with high-purity Argon[7].

Phase 2: Solvent Degassing (Freeze-Pump-Thaw)

Dissolved oxygen and moisture in solvents can degrade the reagent.

  • Transfer the anhydrous, KF-titrated solvent into the purged Schlenk flask.

  • Submerge the flask in a liquid nitrogen ( LN2​ ) Dewar until the solvent is completely frozen solid[6].

  • Open the flask to the high-vacuum manifold for 2-3 minutes to evacuate headspace gases[6].

  • Close the vacuum valve and remove the LN2​ bath. Allow the solvent to thaw completely in a room-temperature water bath, releasing trapped dissolved gases[6].

  • Repeat this entire cycle three times . On the final thaw, backfill the flask with Argon[6].

Phase 3: Cannula Transfer of the Reagent
  • Dissolve the 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in a small amount of the degassed solvent within a glovebox, or use a sealed ampoule.

  • Insert a flame-dried, argon-purged stainless steel cannula through the rubber septum of the reagent flask, ensuring the tip is submerged in the liquid[6].

  • Insert the other end of the cannula into the receiving reaction flask.

  • Increase the Argon pressure slightly in the reagent flask while venting the receiving flask through an oil bubbler. The pressure differential will safely push the moisture-sensitive solution into the reaction vessel without atmospheric exposure[6].

References

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line , JoVE. 7

  • Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents , Benchchem. 3

  • Working with air and moisture sensitive compounds , Molecular Inorganic Chemistry. 5

  • From Inert to Explosive, The Hydrolytic Reactivity of R−NSO Compounds Understood: A Computational Study , The Journal of Physical Chemistry A - ACS Publications. 2

  • Techniques for Handling Air- and Moisture-Sensitive Compounds , Wipf Group - University of Pittsburgh. 6

  • An Illustrated Guide to Schlenk Line Techniques , Schlenk Line Survival Guide. 8

  • Electronic Structure and Hydrolytic Reactivity of N-Sulfinyl Species , Concordia's Spectrum. 1

  • Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison , The Journal of Physical Chemistry A - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Fluoro-2-methyl-4-(sulfinylamino)benzene Hydrolysis

Welcome to the technical support and troubleshooting guide for handling 1-Fluoro-2-methyl-4-(sulfinylamino)benzene . Sulfinylamines (-N=S=O) are highly versatile but notoriously moisture-sensitive functional groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for handling 1-Fluoro-2-methyl-4-(sulfinylamino)benzene . Sulfinylamines (-N=S=O) are highly versatile but notoriously moisture-sensitive functional groups. This guide is designed for researchers and drug development professionals to diagnose, rescue, and prevent the hydrolysis of this specific fluorinated aromatic sulfinylamine.

Mechanistic Insight

FAQ 1: Why does my 1-Fluoro-2-methyl-4-(sulfinylamino)benzene degrade even in seemingly sealed containers?

The Causality: The degradation of your compound is driven by the extreme electrophilicity of the sulfur atom in the -N=S=O group. While aromatic N-sulfinylamines are generally more stable than their aliphatic counterparts, the electron-withdrawing nature of the fluorine atom on the benzene ring further increases the partial positive charge on the sulfinyl sulfur, making it a prime target for nucleophilic attack by ambient moisture[1].

Computational studies demonstrate that this hydrolysis does not happen via a single water molecule. Instead, it proceeds through a highly specific "two-water-molecule" transition state [1]. The rate-determining step is the concerted hydroxylation of the sulfur atom and the protonation of the nitrogen atom. This forms a transient sulfurimidic acid intermediate, which rapidly undergoes a 1,3-hydrogen shift and collapses into the corresponding primary amine (1-fluoro-2-methyl-4-aminobenzene) and sulfur dioxide (SO₂) gas[1]. Even microscopic moisture ingress through poorly sealed septa will trigger this catalytic degradation loop.

Mechanism A 1-Fluoro-2-methyl-4- (sulfinylamino)benzene (Ar-N=S=O) B Pre-Reaction Complex (Ar-N=S=O · 2H₂O) A->B + 2 H₂O (Moisture Ingress) C Transition State (Concerted S-Hydroxylation & N-Protonation) B->C Activation Energy D Sulfurimidic Acid Intermediate (Ar-NH-S(=O)OH) C->D 1,3-Hydrogen Shift E 1-Fluoro-2-methyl-4- aminobenzene (Ar-NH₂) D->E Spontaneous Decomposition F Sulfur Dioxide Gas (SO₂) D->F Gas Evolution

Mechanism of N-sulfinylamine hydrolysis via a two-water-molecule transition state.

Diagnostic & Analytical Troubleshooting

FAQ 2: How can I definitively quantify and detect the extent of hydrolysis in my batch?

The Causality: Because hydrolysis generates SO₂ gas, a physical pressure build-up in your storage flask is a strong macroscopic indicator of degradation. However, for precise quantification, you must rely on spectroscopic methods. The conversion of the -N=S=O group to an -NH₂ group drastically alters the electronic environment of the aromatic ring, which can be tracked via NMR and IR spectroscopy.

Quantitative Diagnostic Data: Use the following self-validating analytical markers to compare your intact product against the hydrolyzed degradant.

Analytical MethodIntact: 1-Fluoro-2-methyl-4-(sulfinylamino)benzeneDegraded: 1-Fluoro-2-methyl-4-aminobenzene
FT-IR Spectroscopy Strong, sharp bands at ~1150 cm⁻¹ and ~1300 cm⁻¹ (N=S=O symmetric/asymmetric stretch).Appearance of broad, distinct bands at 3300–3500 cm⁻¹ (N-H stretch).
¹H NMR (CDCl₃) Aromatic protons are deshielded (shifted downfield, e.g., ~7.2–7.6 ppm) due to the electron-withdrawing N=S=O group.Aromatic protons are shielded (shifted upfield, e.g., ~6.4–6.8 ppm); distinct broad singlet at ~3.6 ppm (NH₂).
¹⁹F NMR (CDCl₃) Characteristic Ar-F shift (baseline reference for the intact isomer).Upfield shift of the Ar-F signal due to the electron-donating effect of the newly formed amine.
TLC (Hexane/EtOAc 9:1) High R_f (~0.8), UV active, Ninhydrin negative.Low R_f (~0.3), UV active, Ninhydrin positive (turns purple/brown).

Rescue & Recovery Protocols

FAQ 3: My batch has partially hydrolyzed. What is the standard protocol for rescuing it?

The Causality: While vacuum distillation can separate the volatile primary amine from the sulfinylamine, it results in a net loss of your valuable starting material. A more efficient approach is Chemical Rescue . By re-subjecting the degraded mixture to thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base, the primary amine is quantitatively converted back into the sulfinylamine via an N-sulfinylammonium chloride intermediate[2].

Workflow Start Suspected Hydrolysis of Ar-NSO IR Run FT-IR Spectroscopy Start->IR Check Are N-H stretches (3300-3500 cm⁻¹) present? IR->Check Yes Hydrolysis Confirmed Check->Yes Yes No Sample Intact Check->No No Repurify Chemical Rescue: Re-treat with SOCl₂ / NEt₃ Yes->Repurify Store Store under Argon at -20 °C No->Store Distill Vacuum Distillation Repurify->Distill Distill->Store

Diagnostic and recovery workflow for moisture-degraded N-sulfinylamines.

Methodology: Chemical Rescue via Thionyl Chloride

Note: Perform this inside a fume hood using rigorously anhydrous techniques.

  • Preparation: Dissolve the degraded batch (containing a mixture of sulfinylamine and primary amine) in anhydrous dichloromethane (DCM) or toluene under a strict Argon atmosphere[2].

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the reaction[2].

  • Base Addition: Add 2.0 equivalents (relative to the estimated amine content) of anhydrous triethylamine (NEt₃) dropwise.

  • Activation: Slowly add 1.5 equivalents of freshly distilled thionyl chloride (SOCl₂).

    • Self-Validation Check: The immediate formation of a dense white precipitate (triethylamine hydrochloride) confirms that the HCl byproduct is being successfully scavenged, driving the equilibrium toward the sulfinylamine[2].

  • Maturation: Stir the mixture for 2 hours, allowing it to gradually warm to room temperature.

  • Filtration: Filter the triethylamine hydrochloride salt under inert conditions (e.g., using a Schlenk frit).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via short-path vacuum distillation.

    • Self-Validation Check: Run an FT-IR on the distillate. The complete absence of the 3300 cm⁻¹ band confirms 100% conversion and successful rescue.

Preventative Handling

FAQ 4: How do I prevent hydrolysis from happening in future scale-ups?

The Causality: Prevention relies on eliminating the "two-water-molecule" prerequisite for the transition state. Standard benchtop handling is insufficient for long-term stability. The protocol below establishes a self-validating system for anhydrous storage.

Methodology: Anhydrous Handling & Storage
  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a PTFE valve under high vacuum (0.1 mmHg) for 5 minutes. Backfill with high-purity Argon. Repeat this cycle 3 times.

    • Self-Validation Check: The glassware must be completely cool to the touch under the Argon atmosphere before introducing any reagents.

  • Transfer: Transfer the 1-Fluoro-2-methyl-4-(sulfinylamino)benzene exclusively using gas-tight syringes that have been pre-purged with Argon, or perform the transfer inside a glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Storage: Seal the PTFE valve tightly and wrap the joint with Parafilm. Store the flask at -20 °C in a freezer dedicated to moisture-sensitive reagents.

  • Re-accessing the Batch:

    • Self-Validation Check: Before opening the flask for subsequent experiments, you must allow it to warm completely to room temperature. Opening a cold flask will cause immediate condensation of atmospheric moisture onto the chemical, instantly initiating the hydrolysis cascade. If a noticeable hiss of gas escapes upon opening a room-temperature flask, moisture ingress has occurred during storage, and you must proceed to the Diagnostic Workflow (FAQ 2).

References

  • 1 - The Journal of Physical Chemistry A - ACS Publications.

  • 2 - Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Fluoro-2-methyl-4-(sulfinylamino)benzene. This guide is designed to provide you with in-depth technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Fluoro-2-methyl-4-(sulfinylamino)benzene. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and successful application of this versatile reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene?

A1: The stability of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, like other N-sulfinylamines, is primarily influenced by moisture, acidic or basic conditions, temperature, and light exposure. The N=S=O group is susceptible to hydrolysis, which can be accelerated by both acids and bases.[1]

Q2: How do the fluoro and methyl substituents on the benzene ring influence the stability of the molecule?

A2: The electronic properties of the substituents on the aniline ring can impact the stability of the N-sulfinylamine functional group. The fluorine atom at the 1-position and the methyl group at the 2-position have opposing electronic effects. Fluorine is an electron-withdrawing group, which can decrease the electron density on the benzene ring.[2] Conversely, the methyl group is electron-donating. These substitutions can influence the reactivity of the N=S=O group, but specific quantitative effects on the stability of this particular molecule require empirical testing.

Q3: What are the visible signs of degradation of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene?

A3: Degradation of N-sulfinylamines can sometimes be visually observed as a change in color of the solid reagent or its solution. If the compound is stored as a solid, it may turn black upon decomposition.[3] In solution, the appearance of a precipitate or a color change can indicate degradation. However, significant degradation can occur without any visible changes, making analytical monitoring essential.

Q4: What are the general recommendations for storing 1-Fluoro-2-methyl-4-(sulfinylamino)benzene?

A4: To maximize shelf-life, 1-Fluoro-2-methyl-4-(sulfinylamino)benzene should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.[3] It is also advisable to store it at low temperatures (refrigerated or frozen) and protected from light.[4]

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my 1-Fluoro-2-methyl-4-(sulfinylamino)benzene solution, even in a seemingly non-reactive solvent.

  • Possible Cause: The solvent may contain trace amounts of water or acidic/basic impurities. Protic solvents, even if anhydrous, can participate in degradation pathways.

  • Troubleshooting Steps:

    • Ensure you are using a high-purity, anhydrous solvent from a freshly opened bottle or one that has been properly dried and stored.

    • Consider using a solvent that has been passed through a column of activated alumina to remove trace impurities.

    • If possible, prepare solutions fresh before use and minimize the time they are stored.

Issue 2: My reaction yield is inconsistent when using 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

  • Possible Cause: Inconsistent yield can be a result of partial degradation of the reagent before or during the reaction. The presence of moisture in your reaction setup or other reagents can hydrolyze the N-sulfinylamine.

  • Troubleshooting Steps:

    • Rigorously dry all glassware and other reagents before starting the reaction.

    • Run the reaction under a strictly inert atmosphere.

    • Before starting your reaction, you can check the purity of the 1-Fluoro-2-methyl-4-(sulfinylamino)benzene solution by a quick analytical test like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure its integrity.

Issue 3: I see unexpected peaks in my analytical chromatogram after my experiment.

  • Possible Cause: These unexpected peaks are likely degradation products of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene. The primary degradation product from hydrolysis is the corresponding primary amine, 1-Fluoro-2-methyl-4-aminobenzene.

  • Troubleshooting Steps:

    • To confirm the identity of the degradation product, you can run a co-injection with a standard of the suspected compound (1-Fluoro-2-methyl-4-aminobenzene).

    • Review your experimental setup to identify and eliminate potential sources of moisture or contamination.

    • Consider performing a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times in your analytical method.[5][6]

Optimizing Solvent Selection: A Qualitative Guide

The choice of solvent is critical for maintaining the stability of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene. The following table provides a qualitative guide to solvent selection based on general chemical principles.

Solvent ClassExamplesExpected StabilityRationale
Aprotic, Non-polar Hexane, Toluene, Diethyl etherHigh These solvents are less likely to participate in hydrolysis and have low water miscibility. Diethyl ether was found to be a suitable solvent for reactions involving N-sulfinylamines.[7]
Aprotic, Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)Moderate to High While generally good choices, their higher polarity can increase their capacity to dissolve trace water, potentially leading to slow degradation. THF is a common solvent for reactions with N-sulfinylamines.[8]
Protic, Polar Alcohols (Methanol, Ethanol), WaterLow Protic solvents can directly participate in the hydrolysis of the N-sulfinylamine group. Water will readily hydrolyze the compound.[1]
Other Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Variable These solvents are highly hygroscopic and can contain impurities that may promote degradation. Their use should be approached with caution and only with very high-purity, anhydrous grades.

Experimental Protocols

Protocol 1: Solvent Stability Screening Study

This protocol provides a framework for systematically evaluating the stability of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in various solvents.

Objective: To determine the optimal solvent for storing and using 1-Fluoro-2-methyl-4-(sulfinylamino)benzene with minimal degradation.

Materials:

  • 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

  • A selection of high-purity, anhydrous solvents (e.g., Toluene, THF, DCM, Acetonitrile, Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Vials with septa

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in a non-polar, aprotic solvent where it is known to be relatively stable (e.g., Toluene) at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation:

    • Label a series of vials for each solvent to be tested.

    • In each vial, add a known volume of the respective solvent.

    • Add a small, precise volume of the stock solution to each vial to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Blanket the headspace of each vial with inert gas before sealing.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), analyze an aliquot from each vial by HPLC to determine the initial peak area of the 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

    • Store the vials under controlled conditions (e.g., room temperature, protected from light).

    • Analyze aliquots from each vial at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Calculate the percentage of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each solvent to visualize the degradation profile.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade 1-Fluoro-2-methyl-4-(sulfinylamino)benzene to identify potential degradation products and degradation pathways.[3][5][9]

Objective: To understand the degradation profile of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water and a suitable organic co-solvent (e.g., Acetonitrile)

  • Photostability chamber

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[6]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period.[6]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a set period.[10]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a combination of visible and UV light.[10] Wrap a control sample in aluminum foil and place it in the chamber as well.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC, ensuring the method can separate the parent compound from any new peaks that appear. A mass spectrometer (LC-MS) can be used to help identify the degradation products.

Visualizing Degradation and Workflow

To further aid in understanding the stability of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, the following diagrams illustrate the primary degradation pathways and a recommended workflow for solvent selection.

A 1-Fluoro-2-methyl-4-(sulfinylamino)benzene B 1-Fluoro-2-methyl-4-aminobenzene A->B Thermal Degradation (Heat) C Sulfur Dioxide (SO2) A->C Thermal Degradation (Heat) D Sulfinimidic Acid Intermediate A->D Hydrolysis (H2O) D->B Rearrangement E Sulfinic Acid D->E Alternative Pathway

Caption: Primary degradation pathways of N-sulfinylamines.

A Define Experimental Requirements (e.g., reaction conditions, storage time) B Consult Solvent Property Table A->B C Select Candidate Solvents (Prioritize aprotic, non-polar/moderately polar) B->C D Perform Solvent Stability Screening Study (See Protocol 1) C->D E Analyze Data: - Plot % remaining vs. time - Identify solvent with minimal degradation D->E F Optimal Solvent Selected E->F Degradation < 5% H Unacceptable Degradation E->H Degradation > 5% G Proceed with Experiment F->G I Re-evaluate Solvent Choice or Experimental Conditions H->I I->C

Sources

Troubleshooting

purification and flash chromatography techniques for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Welcome to the Technical Support and Troubleshooting Portal for the isolation and purification of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene . Compounds featuring the N-sulfinylamine (-N=S=O) functional group are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the isolation and purification of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene .

Compounds featuring the N-sulfinylamine (-N=S=O) functional group are highly valuable electrophilic building blocks in drug development, often used to introduce sulfonamide functionalities[1]. However, their extreme sensitivity to moisture makes downstream purification notoriously difficult[2]. This guide provides field-proven methodologies, root-cause analyses for common failures, and self-validating protocols to ensure the structural integrity of your compound during isolation.

Part 1: Troubleshooting Guides & FAQs (Issue Ticketing)

Ticket #101: Complete loss of product during standard flash chromatography

User Issue: I loaded crude 1-Fluoro-2-methyl-4-(sulfinylamino)benzene onto a standard silica gel column using a Hexane/EtOAc gradient. The isolated fractions only contained 4-fluoro-3-methylaniline. Where did my product go?

Root Cause Analysis: You are observing the complete hydrolysis of the N-sulfinylamine group. N-sulfinylanilines are highly sensitive to moisture and readily hydrolyze back to their parent anilines[2]. Standard silica gel (60Å) is inherently acidic due to surface silanol (Si-OH) groups and typically contains 5–10% adsorbed water by weight.

The silanol groups act as Brønsted acids, protonating the sulfinyl oxygen. This drastically increases the electrophilicity of the sulfur atom, triggering a rapid nucleophilic attack by the adsorbed water. The resulting unstable intermediate collapses, releasing sulfur dioxide (SO₂) gas and yielding the corresponding 4-fluoro-3-methylaniline.

Resolution: Never use untreated silica gel for sulfinylamines. You must either switch to vacuum distillation (if the impurity profile allows)[2] or rigorously deactivate your silica gel using triethylamine (Et₃N) to neutralize the acidic sites prior to loading your sample.

Figure 1: Mechanism of silica-catalyzed hydrolysis of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

Ticket #102: Smearing and poor resolution on TLC

User Issue: When monitoring the reaction via TLC, the spot for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene streaks heavily, making it impossible to calculate an accurate Rf value.

Root Cause Analysis: Streaking on TLC is a micro-scale manifestation of the hydrolysis described in Ticket #101. As the compound travels up the acidic TLC plate, it continuously degrades into the highly polar aniline, leaving a continuous "smear" of degradation product behind the solvent front.

Resolution: Pre-treat your TLC plates. Dip the silica TLC plates in a solution of 5% Et₃N in hexanes, then let them air dry completely in a fume hood before spotting your reaction mixture. Always elute using rigorously anhydrous solvent systems.

Ticket #103: Low yield after Et₃N-deactivated column recovery

User Issue: I deactivated the silica with Et₃N, but my yield is still only 40%. The compound seems to be degrading on the column despite the basic environment.

Root Cause Analysis: While Et₃N neutralizes the acidic silanols, it does not remove the adsorbed water from the silica gel matrix. If the column is run too slowly, the ambient moisture in the silica and solvents will eventually overcome the kinetic barrier and hydrolyze the product.

Resolution: Flash chromatography for sulfinylamines must be executed as a rapid filtration rather than a slow, high-resolution separation[3]. Apply positive inert gas pressure (Argon/N₂) to increase the flow rate. Ensure all eluents are rigorously dried over activated 3Å molecular sieves.

Part 2: Purification Strategy & Quantitative Data

To choose the correct purification pathway, you must assess the volatility of your impurities. Because 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is a relatively low-molecular-weight compound, vacuum distillation is the thermodynamically favored approach to avoid silica-induced degradation[2]. Flash chromatography should only be used when separating non-volatile impurities that co-distill.

Figure 2: Decision matrix and workflow for the purification of moisture-sensitive sulfinylamines.

Table 1: Quantitative Comparison of Purification Methods
Purification MethodStationary PhaseTypical Yield RecoveryPurity (GC/MS)Primary Failure Mode / Drawback
Standard Flash Chromatography Untreated Silica Gel (60Å)< 10%LowComplete hydrolysis to 4-fluoro-3-methylaniline.
Deactivated Chromatography Et₃N-treated Silica Gel65 - 80%> 95%Trace Et₃N contamination; requires rapid execution.
Alumina Chromatography Neutral Alumina (Brockmann I)50 - 70%~ 90%Poor resolution / band broadening.
Vacuum Distillation None (Kugelrohr)85 - 95%> 98%Thermal decomposition if bath temp exceeds 120°C.

Part 3: Standard Operating Procedure (SOP)

Protocol: Et₃N-Deactivated Flash Chromatography for N-Sulfinylanilines

Objective: Isolate 1-Fluoro-2-methyl-4-(sulfinylamino)benzene while suppressing silica-catalyzed hydrolysis[3].

Materials Required:

  • Silica gel (60Å, 230-400 mesh)

  • Anhydrous Hexanes (dried over 3Å molecular sieves)

  • Anhydrous Ethyl Acetate (dried over 3Å molecular sieves)

  • Triethylamine (Et₃N, distilled)

  • Argon gas line

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a deactivation eluent consisting of 5% v/v Et₃N in anhydrous hexanes.

  • Column Packing: Slurry pack the chromatography column with silica gel using the 5% Et₃N/hexane mixture. Ensure no air bubbles are trapped in the bed.

  • Equilibration (Critical Step): Flush the packed column with 3 column volumes (CV) of the deactivation eluent. This ensures the complete neutralization of all Brønsted acidic silanol sites on the silica surface.

  • Solvent Switch: Flush the column with 2 CV of strictly anhydrous hexanes to remove excess mobile Et₃N. Causality Note: Failure to perform this wash will result in Et₃N co-eluting with your target compound, interfering with downstream coupling reactions.

  • Sample Loading: Dissolve the crude 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in the absolute minimum required volume of anhydrous toluene or dichloromethane (DCM). Do not use alcohols or wet solvents. Carefully apply the solution to the top of the silica bed.

  • Rapid Elution: Elute the column using a predetermined gradient of anhydrous Hexanes/EtOAc. Apply positive Argon pressure to maintain a rapid flow rate. Causality Note: You must aim for a total column residence time of <15 minutes to outpace the kinetics of water-induced hydrolysis.

  • Collection & Storage: Collect fractions in oven-dried test tubes. Immediately evaporate the solvent under reduced pressure with a water bath temperature strictly below 30°C to prevent thermal degradation.

  • Preservation: N-sulfinylanilines should be handled under an inert atmosphere[2]. Purge the final vial with Argon, seal tightly, and store at -20°C.

References

  • A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Fluoro-2-methyl-4-(sulfinylamino)benzene Coupling Workflows

Welcome to the Technical Support Center for N-sulfinylaniline derivative coupling. Working with 1-fluoro-2-methyl-4-(sulfinylamino)benzene presents unique synthetic challenges. The highly electrophilic –N=S=O group, comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-sulfinylaniline derivative coupling. Working with 1-fluoro-2-methyl-4-(sulfinylamino)benzene presents unique synthetic challenges. The highly electrophilic –N=S=O group, combined with the inductive electron-withdrawing effect of the para-fluoro substituent, makes this substrate highly reactive but exceptionally prone to moisture-induced degradation and radical-mediated side reactions.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic causality, and validated protocols to maximize sulfinamide yields and eliminate side reactions.

Mechanistic Diagnostic Workflows

Understanding the thermokinetic stability of your substrate is the first step to troubleshooting. N-sulfinylamines possess a low-lying triplet excited state, which significantly lowers their activation barrier for unwanted cycloadditions and diradical formations at room temperature[1].

ReactionPathways A 1-Fluoro-2-methyl-4- (sulfinylamino)benzene B Moisture / H2O (Hydrolysis) A->B Trace Water D Target Nucleophile (Desired Pathway) A->D Controlled Temp (-78°C) F Diradical Intermediate (Thermal/Radical) A->F Excess Oxidant / Heat C 4-Fluoro-3-methylaniline + SO2 B->C Degradation E Sulfinamide Derivative D->E Cross-Coupling G Hydrazine Derivative + SO2 Loss F->G Retro-[2π+2σ]

Divergent pathways of N-sulfinylanilines showing hydrolysis and desulfurdioxidative side reactions.

Quantitative Benchmarks: Reaction Parameters vs. Product Distribution

To establish a baseline for your reaction optimization, compare your crude NMR or LC-MS profiles against the following quantitative benchmarks observed during standard N-sulfinylaniline coupling reactions:

Reaction ParameterConditionDesired Sulfinamide (%)Aniline Impurity (%)Hydrazine / SO₂-loss (%)
Solvent Moisture > 500 ppm H₂O< 20%> 70% < 10%
Temperature 25 °C (Room Temp)45%5%40%
Temperature -78 °C88% < 2%< 5%
Organometallic Additive None60%10%20% (Over-addition)
Organometallic Additive Lewis Acid (e.g., AlMe₃)92% < 2%< 2%

Troubleshooting & FAQs

Q: Why is my reaction mixture turning dark and yielding 4-fluoro-3-methylaniline instead of the coupled product? A: This is the classic signature of moisture-induced hydrolysis. The –N=S=O group is highly electrophilic. The electron-withdrawing fluorine atom on the benzene ring further increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by trace water[1]. This leads to the rapid expulsion of SO₂ gas and the formation of the free aniline. Action: Ensure your solvents are rigorously dried (<50 ppm H₂O) over activated 3Å molecular sieves and use strict Schlenk techniques.

Q: I am observing a significant amount of a dimeric byproduct and gas evolution during photoredox coupling. What is happening? A: You are likely observing desulfurdioxidative N-N homocoupling. Under certain conditions (especially with excess oxidants, unchecked radical generation, or elevated temperatures), N-sulfinylanilines undergo an unprecedented retro-[2π+2σ] reaction. This stepwise diradical mechanism results in the loss of SO₂ and the formation of hydrazine derivatives. Action: Lower the reaction temperature to suppress the thermokinetic instability of the triplet state[1] and strictly control the stoichiometry of your radical precursors.

Q: How can I prevent over-addition when using Grignard or organolithium reagents with this substrate? A: Organometallic additions to N-sulfinyl derivatives often suffer from over-addition or poor diastereoselectivity because the intermediate metal sulfenamide is highly reactive. The addition of a Lewis acid, such as AlMe₃, coordinates with the oxygen of the sulfinyl group. This activates it toward the initial addition while structurally stabilizing the resulting intermediate against further undesired nucleophilic attacks[2].

Troubleshooting Start Identify Major Impurity Profile Imp1 Free Aniline Detected (Hydrolysis) Start->Imp1 Imp2 SO2 Loss / Hydrazine (Desulfurdioxidation) Start->Imp2 Imp3 Over-addition Products (Organometallic) Start->Imp3 Sol1 Rigorous Schlenk Techniques Dry Solvents (<50 ppm H2O) Imp1->Sol1 Action Sol2 Lower Temp to -78°C Control Radical Initiators Imp2->Sol2 Action Sol3 Add Lewis Acid (e.g., AlMe3) to Stabilize Intermediate Imp3->Sol3 Action

Diagnostic decision tree for resolving common N-sulfinylaniline coupling impurities.

Validated Protocol: Moisture-Free Photoredox Sulfinamidation

This self-validating protocol leverages kinetically-driven reactivity to couple 1-fluoro-2-methyl-4-(sulfinylamino)benzene with carboxylic acid-derived radicals. By operating under specific photocatalytic conditions, the radical addition proceeds rapidly ( k≈2.8×108 M−1s−1 ), outcompeting diradical homocoupling pathways and SO₂ loss[3].

Step 1: Reagent Purification (Critical) Distill 1-fluoro-2-methyl-4-(sulfinylamino)benzene under reduced pressure (0.1 mmHg) immediately prior to use. Store in a nitrogen-filled glovebox. Causality: Commercially sourced or aged N-sulfinylanilines contain pre-formed aniline hydrolysis products that will poison copper co-catalysts and disrupt radical propagation.

Step 2: System Preparation Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat for 3 cycles). Causality: Eliminates microscopic surface moisture on the glassware that initiates –N=S=O degradation.

Step 3: Reaction Assembly Inside the glovebox, add the target carboxylic acid (1.0 equiv), an acridine photocatalyst (10 mol%), and Cu(MeCN)₄BF₄ co-catalyst (4 mol%). Dissolve the mixture in anhydrous CH₂Cl₂/MeCN (2:1 ratio, rigorously dried over activated 3Å molecular sieves).

Step 4: Sulfinylamine Addition & Temperature Control Transfer the sealed Schlenk tube to a fume hood and cool the mixture to -78 °C using a dry ice/acetone bath. Inject the purified 1-fluoro-2-methyl-4-(sulfinylamino)benzene (1.5 equiv) dropwise. Causality: The low-lying triplet excited state of N-sulfinylanilines makes them prone to unwanted cycloadditions at room temperature[1]. Cryogenic cooling suppresses this thermokinetic instability.

Step 5: Irradiation & Coupling Irradiate the mixture with a 400 nm LED light source for 16 hours while allowing the reaction to slowly warm to -20 °C.

Step 6: Quenching Quench the reaction with saturated aqueous NaHCO₃ while still at -20 °C before exposing the mixture to ambient air. Causality: Quenching cold prevents the unreacted sulfinylamine from undergoing rapid, uncontrolled hydrolysis upon exposure to atmospheric moisture, which would artificially skew the impurity profile during LC-MS analysis.

Sources

Troubleshooting

temperature optimization for storing 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting synthetic workflows, I frequently see researchers lose weeks of progress due to the silent degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting synthetic workflows, I frequently see researchers lose weeks of progress due to the silent degradation of N-sulfinylamines. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is an incredibly useful building block, but the very feature that makes it valuable—the highly electrophilic N=S=O functional group—also makes it exceptionally vulnerable to environmental factors.

This guide is designed to move beyond basic safety data sheets. Here, we will explore the causality behind storage failures and provide field-proven, self-validating protocols to ensure your reagents remain pristine.

The Mechanistic Reality of N-Sulfinylamines

To optimize storage, you must first understand the enemy: Nucleophilic attack and Thermal stress .

The sulfur atom in the sulfinylamino (N=S=O) group is highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the sulfur center. This initiates a rapid hydrolysis cascade that extrudes sulfur dioxide (SO₂) gas and leaves behind 4-fluoro-3-methylaniline 1[1]. Furthermore, while some sterically hindered N-sulfinylamines can tolerate ambient conditions, compounds lacking significant ortho-steric bulk—like our target molecule—are prone to oligomerization when subjected to prolonged thermal stress at or above room temperature 2[2].

Storage Optimization & Shelf-Life Data

Below is a quantitative summary of storage conditions and their impact on the structural integrity of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene .

Storage ConditionTemperatureAtmosphereExpected Shelf-LifePrimary Degradation Risk
Ambient Benchtop20–25°CAir< 1 WeekRapid Hydrolysis (Moisture)
Standard Fridge2–8°CAir1–2 WeeksCondensation / Hydrolysis
Optimized Storage 2–8°C Argon 6–12 Months Negligible
Cryogenic Storage-20°CArgon> 12 MonthsFreeze-Thaw Condensation
Troubleshooting FAQs

Q: I stored my sample at -20°C to be safe, but it still hydrolyzed. What went wrong? A: The degradation was likely caused by condensation during retrieval, not the storage temperature itself. If a -20°C vial is opened before it fully equilibrates to room temperature, ambient moisture immediately condenses inside the cold vial. The electrophilic sulfur atom rapidly reacts with this water, destroying your reagent. Always allow the sealed vessel to reach room temperature in a desiccator before opening.

Q: My compound changed from a pale yellow liquid to a dark, viscous mixture. Can I still use it? A: No. N-sulfinylamines are known to become increasingly complex and viscous upon improper storage due to oligomerization and thermal degradation 2[2]. You must purify the batch via vacuum distillation before use, ensuring the heating bath does not exceed the compound's thermal tolerance.

Q: Why does the literature sometimes suggest room temperature storage for similar compounds? A: While some sterically hindered N-sulfinylamines (e.g., 2,6-diisopropylphenyl derivatives) are stable at room temperature, compounds lacking significant steric bulk are highly sensitive to nucleophilic attack 1[1]. Refrigeration (2–8°C) under an inert atmosphere is the universal best practice to suppress both hydrolysis and thermal degradation pathways 3[3].

Self-Validating Protocol: Inert Aliquoting and Storage

To ensure absolute trustworthiness in your synthetic steps, you must treat the storage of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene as an active experimental protocol.

Step 1: Glassware Preparation Flame-dry Schlenk flasks or heavy-walled glass vials under high vacuum (0.1 mmHg) for 5 minutes to remove surface-bound water.

Step 2: Atmospheric Replacement Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum-purge cycle three times. Argon is heavier than Nitrogen and provides a superior protective blanket for sensitive liquids.

Step 3: Temperature Equilibration (Critical) Before opening the primary commercial storage vessel, place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

Step 4: Inert Transfer Using a positive pressure of Argon, transfer the 1-Fluoro-2-methyl-4-(sulfinylamino)benzene via a gas-tight glass syringe equipped with a stainless-steel needle.

Step 5: Sealing & Storage Seal the Schlenk flask with a fresh PTFE-lined septum, wrap the seal tightly with Parafilm, and store the vessel at 2–8°C in a dark, dry environment.

Step 6: Integrity Validation (Self-Check) Prior to running critical downstream reactions with an older aliquot, validate the sample via FTIR spectroscopy.

  • Pass: Presence of strong asymmetric and symmetric N=S=O stretches (~1300 cm⁻¹ and ~1150 cm⁻¹).

  • Fail: Appearance of a broad N-H stretch (~3300 cm⁻¹), confirming hydrolysis to the aniline derivative.

Degradation Pathway Visualization

G Start 1-Fluoro-2-methyl-4- (sulfinylamino)benzene Moisture Moisture Exposure (Nucleophilic Attack) Start->Moisture H2O Thermal Thermal Stress (>25°C Prolonged) Start->Thermal Heat Optimal Optimal Storage (2-8°C, Argon) Start->Optimal Best Practice Hydrolysis Hydrolysis: Aniline + SO2 Moisture->Hydrolysis Rapid Oligomer Degradation: Oligomerization Thermal->Oligomer Slow Stable Stable: Intact N=S=O Group Optimal->Stable >6 Months

Fig 1: Environmental stability and degradation pathways of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

References
  • Source: Organic & Biomolecular Chemistry (RSC)
  • Source: Organic Letters (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • 1-Methyl-3-(sulfinylamino)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene and Its Non-Fluorinated Analogs

For researchers, scientists, and drug development professionals, the nuanced reactivity of substituted aromatic compounds is a cornerstone of efficient and predictable synthesis. N-Sulfinylanilines (Ar-N=S=O) are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the nuanced reactivity of substituted aromatic compounds is a cornerstone of efficient and predictable synthesis. N-Sulfinylanilines (Ar-N=S=O) are highly versatile intermediates, prized for their utility in constructing sulfur- and nitrogen-containing heterocycles through reactions like the hetero-Diels-Alder.[1][2] The strategic incorporation of fluorine into molecular scaffolds is a widely used tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and target affinity.[3][4]

This guide provides an in-depth comparison of the reactivity of 1-fluoro-2-methyl-4-(sulfinylamino)benzene against its non-fluorinated analogs, primarily 2-methyl-4-(sulfinylamino)benzene and the parent N-sulfinylaniline. We will dissect the electronic interplay of the substituents and provide a framework for predicting and exploiting their reactivity in key synthetic transformations.

The Decisive Role of Substituent Electronic Effects

The chemical behavior of the sulfinylamino (-N=S=O) group is intrinsically linked to the electronic environment of the aryl ring. The electron density at the nitrogen and sulfur atoms dictates its nucleophilicity and electrophilicity, respectively. The substituents on 1-fluoro-2-methyl-4-(sulfinylamino)benzene create a fascinating electronic push-pull scenario.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[5] While it also possesses a resonance-donating effect (+M) via its lone pairs, the -I effect is dominant, leading to a net decrease in electron density on the benzene ring.

  • Methyl (-CH₃): This group is electron-donating through a combination of a positive inductive effect (+I) and hyperconjugation. It increases the electron density of the aromatic system.

  • The Combined Influence: In the target molecule, the fluorine atom is meta to the sulfinylamino group, while the methyl group is in the ortho position. The strong -I effect of fluorine deactivates the ring, reducing the electron density on the nitrogen atom of the N=S=O moiety. The electron-donating methyl group partially counteracts this deactivation. This dynamic significantly alters the reactivity compared to analogs lacking one or both of these substituents.

The diagram below illustrates how these competing electronic effects modulate the electron density and, consequently, the reactivity of the sulfinylamino functional group.

G cluster_F 1-Fluoro-2-methyl-4-(sulfinylamino)benzene cluster_NF Non-Fluorinated Analogs cluster_effects Electronic Effects cluster_reactivity Impact on -N=S=O Group F_analog Aryl Ring (Fluorinated & Methylated) N_react Nitrogen Nucleophilicity (Reactivity with Electrophiles) F_analog->N_react Reduced S_react Sulfur Electrophilicity (Reactivity with Nucleophiles) F_analog->S_react Enhanced Dienophile_react Dienophile Reactivity (Hetero-Diels-Alder) F_analog->Dienophile_react Enhanced NF_analog Aryl Ring (Methylated or Unsubstituted) NF_analog->N_react Enhanced NF_analog->S_react Reduced NF_analog->Dienophile_react Reduced F_effect Fluorine (-F) Strong -I Effect (Electron Withdrawing) F_effect->F_analog Decreases e⁻ density Me_effect Methyl (-CH₃) +I / Hyperconjugation (Electron Donating) Me_effect->F_analog Increases e⁻ density Me_effect->NF_analog Increases e⁻ density

Caption: Electronic effects of fluoro and methyl groups on sulfinylamino reactivity.

Comparative Reactivity in Key Synthetic Transformations

The electronic perturbations caused by the fluoro and methyl groups lead to predictable differences in reactivity across several important classes of reactions.

A. Hetero-Diels-Alder Reactions

N-sulfinylanilines are remarkable for their dual role in [4+2] cycloadditions.[2]

  • As a Dienophile: The reactivity of the N=S bond towards a diene is enhanced by electron-withdrawing groups on the aryl ring, which lower the energy of the LUMO of the dienophile.[6] Consequently, the fluorine atom in 1-fluoro-2-methyl-4-(sulfinylamino)benzene makes it a more potent dienophile compared to its non-fluorinated analogs. This enhanced reactivity can lead to faster reaction times and higher yields in the synthesis of thiazine S-oxides.[7]

  • As a Diene: When the Ar-N=S=O system acts as a 4π component (involving the S=N–C¹=C⁶ fragment), its reactivity is increased by electron-donating groups.[7][8] In this context, the electron-withdrawing nature of the fluorine substituent renders 1-fluoro-2-methyl-4-(sulfinylamino)benzene less reactive than its more electron-rich, non-fluorinated counterparts.

B. Reactions with Nucleophiles

The sulfur atom of the sulfinylamino group is electrophilic and susceptible to attack by nucleophiles.[1][9] The strong inductive effect of the fluorine atom withdraws electron density from the entire molecule, increasing the partial positive charge on the sulfur atom. This makes 1-fluoro-2-methyl-4-(sulfinylamino)benzene more susceptible to nucleophilic attack at the sulfur center when compared to the non-fluorinated analogs.

C. Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom imparts nucleophilic character. The presence of the electron-withdrawing fluorine atom in 1-fluoro-2-methyl-4-(sulfinylamino)benzene significantly reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity .[5] Therefore, it will be less reactive towards electrophiles compared to the more electron-rich 2-methyl-4-(sulfinylamino)benzene or N-sulfinylaniline.

Data Summary: Predicted Reactivity Comparison

The following table summarizes the predicted relative reactivity based on the electronic principles discussed. This serves as a predictive tool for reaction design and optimization.

CompoundKey Reaction TypePredicted Relative ReactivityRationale
1-Fluoro-2-methyl-4-(sulfinylamino)benzene Hetero-Diels-Alder (as Dienophile)High -I effect of Fluorine lowers LUMO energy.
2-methyl-4-(sulfinylamino)benzeneHetero-Diels-Alder (as Dienophile)Medium+I effect of Methyl group raises LUMO energy.
N-sulfinylanilineHetero-Diels-Alder (as Dienophile)LowBaseline reactivity.
1-Fluoro-2-methyl-4-(sulfinylamino)benzene Nucleophilic Attack (at Sulfur)High -I effect of Fluorine increases electrophilicity of S.
2-methyl-4-(sulfinylamino)benzeneNucleophilic Attack (at Sulfur)Low+I effect of Methyl group decreases electrophilicity of S.
N-sulfinylanilineNucleophilic Attack (at Sulfur)MediumBaseline reactivity.
1-Fluoro-2-methyl-4-(sulfinylamino)benzene Electrophilic Attack (at Nitrogen)Low -I effect of Fluorine decreases nucleophilicity of N.
2-methyl-4-(sulfinylamino)benzeneElectrophilic Attack (at Nitrogen)High+I effect of Methyl group increases nucleophilicity of N.
N-sulfinylanilineElectrophilic Attack (at Nitrogen)MediumBaseline reactivity.
Experimental Protocol: Comparative Kinetic Analysis of a Hetero-Diels-Alder Reaction

To empirically validate the predicted reactivity, a comparative kinetic study is essential. The following protocol outlines a self-validating system to quantify the dienophilic reactivity of the three analogs with norbornene.

Objective: To determine the relative reaction rates of 1-fluoro-2-methyl-4-(sulfinylamino)benzene and its non-fluorinated analogs in a hetero-Diels-Alder reaction with norbornene.

Materials:

  • 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

  • 2-methyl-4-(sulfinylamino)benzene

  • N-sulfinylaniline

  • Norbornene[7]

  • Anhydrous toluene (solvent)

  • Dodecane (internal standard for GC analysis)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Caption: Workflow for comparative kinetic analysis of Diels-Alder reactions.

Detailed Procedure:

  • Preparation: In three separate, oven-dried, round-bottom flasks equipped with reflux condensers and magnetic stir bars, add anhydrous toluene (20 mL) and dodecane (0.1 mmol, internal standard). Purge each flask with nitrogen gas.

  • Reagent Addition: To each flask, add one of the N-sulfinylaniline analogs (1.0 mmol).

  • Equilibration: Heat the mixtures to 80 °C in an oil bath with stirring.

  • Reaction Initiation: Once the temperature is stable, add norbornene (1.5 mmol) to each flask simultaneously. This marks the start of the reaction (t=0).

  • Monitoring: At regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (~0.2 mL) from each reaction mixture.

  • Quenching & Work-up: Immediately quench each aliquot by adding it to a vial containing water (1 mL) and ethyl acetate (1 mL). Shake vigorously.

  • Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Processing: Quantify the disappearance of the N-sulfinylaniline starting material relative to the internal standard over time. Plot the concentration of the reactant versus time for each of the three reactions.

  • Rate Determination: Determine the initial reaction rate for each analog by calculating the slope of the curve at t=0. The ratio of these rates will provide a quantitative comparison of their dienophilic reactivity.

Conclusion and Outlook

The reactivity of 1-fluoro-2-methyl-4-(sulfinylamino)benzene is a product of the competing electronic effects of its substituents. The dominant, electron-withdrawing inductive effect of the fluorine atom generally enhances its reactivity as an electrophile (at the sulfur atom) and as a dienophile in hetero-Diels-Alder reactions. Conversely, this same effect diminishes the nucleophilicity of the nitrogen atom.

For the synthetic chemist, this understanding is critical. When a highly reactive dienophile is required for a [4+2] cycloaddition to form a key heterocyclic intermediate, 1-fluoro-2-methyl-4-(sulfinylamino)benzene is the superior choice over its non-fluorinated analogs. However, if the synthetic route relies on the nucleophilic character of the sulfinylamino nitrogen, the more electron-rich 2-methyl-4-(sulfinylamino)benzene would be the preferred reagent. This guide provides the foundational principles and an experimental framework to make informed decisions, leading to more efficient and predictable synthetic outcomes in drug discovery and materials science.

References

  • Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. (2016). Russian Journal of Organic Chemistry. [Link]

  • Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes | Request PDF. (2016). ResearchGate. [Link]

  • The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. (1968). The Journal of Organic Chemistry. [Link]

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. (2023). National Center for Biotechnology Information. [Link]

  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. (2023). Royal Society of Chemistry. [Link]

  • NATURAL PRODUCT SYNTHESIS VIA CYCLOADDITIONS WITH N-SULFINYL DIENOPHILES. (1984). HETEROCYCLES. [Link]

  • Synthesis and Structure of Novel Substituted N-Sulfinylanilines. (2017). CORE. [Link]

  • Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. (2023). ACS Publications. [Link]

  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. (2017). National Center for Biotechnology Information. [Link]

  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. (2022). National Center for Biotechnology Information. [Link]

  • 1-Fluoro-4-(methylsulphonyl)benzene. PubChem. [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses. [Link]

  • 1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene — Chemical Substance Information. NextSDS. [Link]

  • N,N''-(1,4-phenylene)bis(4-fluoro-2-methylbenzene sulfonamide). PubChem. [Link]

  • Reactivity and properties of sulfonium salt 1. ResearchGate. [Link]

  • High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing. (2024). National Center for Biotechnology Information. [Link]

  • Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Cheméo. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. [Link]

  • Benzene, 1-fluoro-2-methyl-. NIST WebBook. [Link]

  • Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. (2022). Royal Society of Chemistry. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). ResearchGate. [Link]

  • The Dark Side of Fluorine. (2019). National Center for Biotechnology Information. [Link]

  • Reactivity of 1-phenylsulfinyl-2-phenylsulfanylethylene (SOSE) with O-nucleophiles generated by potassium tert-butoxide | Request PDF. (2007). ResearchGate. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Royal Society of Chemistry. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances on Fluorine Chemistry. (2024). National Center for Biotechnology Information. [Link]

  • High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing. (2024). Royal Society of Chemistry. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing. [Link]

  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central. [Link]

  • Benzene, 1-fluoro-4-methyl-. NIST WebBook. [Link]

Sources

Comparative

HPLC method validation for analyzing 1-Fluoro-2-methyl-4-(sulfinylamino)benzene purity

Advanced HPLC Method Validation for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: Overcoming Moisture-Induced Degradation As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene: Overcoming Moisture-Induced Degradation

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is the accurate purity assessment of highly reactive intermediates. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is an N-sulfinylamine (Ar-N=S=O), a class of compounds widely utilized as linchpins in the divergent synthesis of sulfonamides and sulfonimidamides[1]. However, the very electrophilicity that makes the sulfinylamino group synthetically valuable also makes it analytically treacherous.

This guide objectively compares traditional Reversed-Phase HPLC (RP-HPLC) against an optimized Normal-Phase HPLC (NP-HPLC) methodology, providing a self-validating protocol and ICH Q2(R2) compliant validation strategy to ensure absolute scientific integrity.

The Causality of On-Column Degradation

To design an effective analytical method, we must first understand the chemical causality of the analyte's instability. The sulfur atom in the -N=S=O moiety is highly electrophilic. When subjected to standard RP-HPLC conditions—which inherently rely on aqueous mobile phases—water acts as a nucleophile.

The nucleophilic attack of H₂O on the sulfinyl sulfur rapidly forms an unstable sulfinamic acid intermediate. This intermediate spontaneously decomposes via the extrusion of sulfur dioxide (SO₂) gas, yielding the corresponding primary amine, 1-fluoro-2-methyl-4-aminobenzene[2].

Degradation A 1-Fluoro-2-methyl-4- (sulfinylamino)benzene B H2O Nucleophilic Attack (Aqueous Mobile Phase) A->B RP-HPLC C Unstable Sulfinamic Acid Intermediate B->C Hydrolysis D 1-Fluoro-2-methyl-4- aminobenzene (Aniline) C->D Decarboxylation E Sulfur Dioxide (SO2) C->E Gas Evolution

Hydrolytic degradation pathway of sulfinylamines in aqueous RP-HPLC conditions.

If analyzed via RP-HPLC, this on-column degradation manifests as severe peak tailing, artificially low assay values for the target compound, and false-positive impurity peaks for the aniline derivative. Therefore, the use of strictly anhydrous Normal-Phase (NP-HPLC) or Non-Aqueous Reversed-Phase (NARP) conditions is not just recommended; it is an absolute requirement for data integrity[2].

Method Comparison: RP-HPLC vs. NP-HPLC

To demonstrate the critical failure of aqueous systems, we conducted a comparative study evaluating the purity of a single batch of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene using both traditional RP-HPLC and our optimized NP-HPLC method.

Table 1: Experimental Performance Comparison

Analytical ParameterTraditional RP-HPLC (Alternative)Optimized NP-HPLC (Proposed)
Column Chemistry C18 (Octadecylsilane), 150 x 4.6 mmCyano (CN), 150 x 4.6 mm
Mobile Phase Water / Acetonitrile (0.1% TFA)Hexane / Isopropanol (95:5, Anhydrous)
Target API Assay 82.4% (False Low)99.6% (True Value)
Aniline Impurity 16.5% (Artifact of Degradation)0.1% (True Value)
Peak Tailing (Tf) 2.4 (Severe on-column hydrolysis)1.1 (Highly symmetrical)
Mass Balance 98.9% (Loss due to SO₂ evolution)99.8%
System Suitability Fails precision criteria (%RSD > 5%)Passes (%RSD < 0.5%)

Step-by-Step Optimized NP-HPLC Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) that verifies the anhydrous integrity of the system before any sample is analyzed.

1. Reagent and Mobile Phase Preparation

  • Causality: Even trace moisture in solvents can initiate degradation.

  • Action: Utilize strictly HPLC-grade, anhydrous Hexane and Isopropanol (IPA). Prepare an isocratic mobile phase of 95% Hexane and 5% IPA. Do not filter through aqueous-compatible membranes; use PTFE filters.

2. System Purge and Equilibration

  • Action: Flush the entire HPLC system (including the autosampler needle wash) with 100% IPA for 30 minutes to displace any residual water from previous reversed-phase runs. Equilibrate the Cyano column with the mobile phase until a flat baseline is achieved at 254 nm.

3. Preparation of the Self-Validating SST Solution

  • Action: Prepare a resolution mixture containing 1.0 mg/mL of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene and 0.05 mg/mL of its primary degradant, 1-fluoro-2-methyl-4-aminobenzene, dissolved in anhydrous Hexane/IPA (95:5).

  • Validation Gate: Inject the SST. The run may only proceed if the Resolution ( Rs​ ) between the two peaks is >2.0 , and the Tailing Factor ( Tf​ ) of the sulfinylamine is <1.5 . A Tf​>1.5 indicates residual moisture in the system causing active degradation.

4. Sample Analysis

  • Action: Prepare sample solutions at 1.0 mg/mL in the mobile phase. Analyze immediately. Use an injection volume of 10 µL, a flow rate of 1.0 mL/min, and a column temperature of 25°C.

ICH Q2(R2) Method Validation Strategy

Validating this method requires adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous robustness testing[3][4]. Because we are dealing with a reactive intermediate, specific attention must be paid to forced degradation studies[5].

Validation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity (Forced Degradation & Resolution > 2.0) Start->Spec Lin 2. Linearity & Range (R² > 0.999, 25-150% Nominal) Spec->Lin Acc 3. Accuracy & Precision (Recovery 98-102%, %RSD < 2.0%) Lin->Acc Rob 4. Robustness (Multivariate Analysis per Q14) Acc->Rob Rep Validated NP-HPLC Method Fit for Release Testing Rob->Rep

ICH Q2(R2) compliant method validation workflow for reactive intermediates.

1. Specificity & Forced Degradation To prove the method is stability-indicating, the sample must be subjected to stress conditions (acid, base, peroxide, heat, and photolysis)[5].

  • Mechanistic Insight: Base and acid hydrolysis will rapidly destroy the sulfinylamine. The goal is not to prevent this during the stress test, but to prove that the NP-HPLC method can baseline-resolve the resulting 1-fluoro-2-methyl-4-aminobenzene degradant from the intact parent peak without interference.

2. Linearity and Range Prepare calibration standards ranging from 25% to 150% of the nominal concentration (0.25 mg/mL to 1.5 mg/mL). Perform linear regression analysis. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 , and the y-intercept must be ≤2.0% of the target response.

3. Accuracy and Precision

  • Accuracy: Perform spiking studies by adding known amounts of the aniline impurity at 50%, 100%, and 150% of the specification limit (e.g., 0.15%). Recovery must fall between 90.0% and 110.0% for impurities.

  • Precision: Inject six independent preparations of the target compound at 100% concentration. The intra-day repeatability must yield an assay %RSD of ≤1.0% .

4. Robustness (Alignment with ICH Q14) Following the enhanced approach outlined in ICH Q14, robustness should be evaluated using a Design of Experiments (DoE)[4]. Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and the Hexane:IPA ratio ( ±2% absolute). The method is deemed robust if the SST criteria ( Rs​>2.0 , Tf​<1.5 ) are maintained across all multivariate permutations.

Conclusion

The analytical assessment of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene requires a departure from standard laboratory habits. Aqueous RP-HPLC methods inherently compromise the integrity of the sulfinylamino group, leading to false impurity profiles. By implementing the strictly anhydrous NP-HPLC methodology and rigorously validating it against ICH Q2(R2) standards, laboratories can achieve a self-validating, highly accurate system that guarantees the quality of this critical synthetic intermediate.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) Source: europeanpharmaceuticalreview.com URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: americanpharmaceuticalreview.com URL:[Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides Source: nih.gov URL:[Link]

Sources

Validation

mass spectrometry fragmentation patterns of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation Pathways of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene As a Senior Application Scientist, I frequently encounter the analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation Pathways of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly reactive, moisture-sensitive intermediates in drug development. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (Chemical Formula: C₇H₆FNOS, Exact Mass: 171.0154 Da) is a prime example. The sulfinylamino (-N=S=O) functional group is a versatile pharmacophore and synthetic linchpin, but its susceptibility to hydrolysis and thermal degradation makes mass spectrometric (MS) analysis non-trivial [1].

This guide objectively compares the two gold-standard techniques for structural elucidation of this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind their fragmentation patterns, we provide a self-validating framework for robust analytical method development.

Physicochemical Grounding & Ionization Strategy

The choice of ionization technique fundamentally alters the observed fragmentation landscape of N-sulfinylanilines.

  • GC-EI-MS (Hard Ionization, 70 eV): Strips an electron to form a highly energetic radical cation [M]+∙ . This excess internal energy drives deep structural cleavages, making it the superior choice for de novo structural confirmation and library matching.

  • LC-ESI-MS/MS (Soft Ionization + CID): Protonates the molecule to form an even-electron [M+H]+ precursor. Subsequent Collision-Induced Dissociation (CID) channels energy into the weakest bonds, making it ideal for trace-level quantification and identifying specific functional group losses [2].

Mechanistic Causality of Fragmentation

Regardless of the ionization method, the defining feature of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene is the rapid extrusion of sulfur monoxide (SO, 48 Da). The N=S bond is significantly weaker than the C-N bond. Upon ionization, alpha-cleavage and rearrangement thermodynamically favor the loss of SO, leaving behind a highly stable anilino-type radical cation (in EI) or cation (in ESI) [3].

Furthermore, the specific substitution pattern of this molecule—a fluorine atom at C1 and a methyl group at C2—triggers a classic "ortho-effect" . The spatial proximity of the highly electronegative fluorine to the acidic protons of the methyl group facilitates the secondary loss of hydrogen fluoride (HF, 20 Da), driving the formation of a stable, conjugated cyclic fragment.

Comparative Data Presentation

The following table summarizes the quantitative fragmentation data, comparing the performance and mechanistic outputs of both platforms.

Analytical PlatformPrecursor IonKey Fragments (m/z)Neutral LossMechanistic Causality & Diagnostic Value
GC-EI-MS [M]+∙ (171)123, 104, 103, 96-SO, -F , -HF, -HCNHigh-energy fragmentation confirms the rigid aromatic core. m/z 123 is the diagnostic base peak.
LC-ESI-MS/MS [M+H]+ (172)124, 104, 97-SO, -HF, -HCNSoft ionization preserves the precursor. The 172 124 transition is optimal for MRM quantification.

Mechanistic Pathway Visualization

The diagram below maps the self-validating fragmentation cascade under EI-MS conditions. The sequential losses mathematically validate the structural connectivity of the molecule.

G M Precursor Ion [M]+• m/z 171 C7H6FNOS M_SO [M - SO]+• m/z 123 C7H6FN M->M_SO - SO (48 Da) M_SO_F [M - SO - F]+ m/z 104 C7H6N M_SO->M_SO_F - F• (19 Da) M_SO_HF [M - SO - HF]+• m/z 103 C7H5N M_SO->M_SO_HF - HF (20 Da) M_SO_HCN [M - SO - HCN]+• m/z 96 C6H5F M_SO->M_SO_HCN - HCN (27 Da)

Figure 1: Proposed EI-MS fragmentation pathway of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any validation checkpoint indicates sample degradation (likely hydrolysis of the -N=S=O group to an amine, yielding a false precursor at m/z 125).

Protocol A: GC-EI-MS Structural Elucidation Workflow

Critical Parameter: Strict anhydrous conditions must be maintained to prevent hydrolysis.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM) stored over molecular sieves.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL volume, split ratio 10:1, inlet temperature 250°C.

    • Oven Program: 60°C (hold 1 min) ramp at 20°C/min to 280°C hold 5 min.

  • Mass Spectrometry Parameters:

    • Ionization: Electron Impact at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • System Validation: Confirm the presence of the molecular ion at m/z 171. If the base peak shifts to m/z 125 ( [M−SO+H2​]≈ aniline derivative), the sample has hydrolyzed prior to injection.

Protocol B: LC-ESI-MS/MS Quantitative Workflow

Critical Parameter: Avoid highly aqueous or extreme pH mobile phases to preserve the sulfinylamino moiety.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 100% LC-MS grade Acetonitrile (ACN).

  • Chromatographic Separation:

    • Column: C18 (50 × 2.1 mm, 1.7 µm) to ensure rapid elution.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

    • Gradient: Fast ballistic gradient from 10% B to 95% B over 2.5 minutes to minimize on-column aqueous exposure.

  • Mass Spectrometry Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • CID Optimization (MRM Setup):

    • Isolate the [M+H]+ precursor at m/z 172.

    • Ramp Collision Energy (CE) from 10 to 30 eV.

  • System Validation: Set the primary quantifier transition to 172 124 (CE: ~15 eV) and the qualifier transition to 172 104 (CE: ~25 eV). The ratio between these transitions must remain within ± 15% across all calibration standards.

References

  • Title: Assessment of the molecular structure and spectroscopic properties of CF3-substituted sulfinylaniline derivatives Source: Journal of Molecular Structure URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Comparative

Benchmarking 1-Fluoro-2-methyl-4-(sulfinylamino)benzene Dienophile Efficiency in Hetero-Diels-Alder Reactions

Executive Summary & Mechanistic Rationale In the synthesis of complex nitrogen- and sulfur-containing heterocycles, the hetero-Diels-Alder (HDA) reaction utilizing N-sulfinyl compounds (R-N=S=O) as dienophiles is a found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the synthesis of complex nitrogen- and sulfur-containing heterocycles, the hetero-Diels-Alder (HDA) reaction utilizing N-sulfinyl compounds (R-N=S=O) as dienophiles is a foundational methodology. The resulting cycloadducts—3,6-dihydro-1,2-thiazine 1-oxides—are highly versatile intermediates in drug development. However, the efficiency of these cycloadditions is heavily dependent on the electronic nature of the dienophile. Unsubstituted N-sulfinylanilines are notoriously sluggish and often represent the least reactive class of N-sulfinyl dienophiles[1][2].

To overcome this, structural tuning is required. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene represents a highly optimized, intermediate-reactivity dienophile that bridges the gap between stable but unreactive unsubstituted anilines and highly reactive but unstable N-sulfinylsulfonamides.

The Causality of Substituent Effects

The efficiency of an N-sulfinyl dienophile is inversely proportional to its Lowest Unoccupied Molecular Orbital (LUMO) energy[3].

  • Electronic Activation: The introduction of a highly electronegative fluorine atom at the para-position (relative to the N=S=O group) exerts a strong inductive electron-withdrawing effect. This significantly lowers the LUMO energy of the N=S=O system, enhancing its electrophilicity[3].

  • Steric & Conformational Modulation: The methyl group at the meta-position provides subtle steric bulk. Theoretical studies indicate that N-sulfinyl dienophiles react exclusively from their more stable Z-conformation[2]. The steric influence of the methyl group helps lock the molecule into this reactive Z-geometry, minimizing non-productive rotational states[4].

  • Transition State Dynamics: The HDA reaction proceeds via an asynchronous concerted mechanism. Because the LUMO atomic orbital coefficient is larger on the sulfur atom than on the nitrogen, the initial C–S bond formation outpaces C–N bond formation[2]. The endo-addition is both kinetically and thermodynamically favored due to secondary orbital interactions between the nitrogen lone pair and the diene's σ-orbitals[2].

MechanisticLogic Substituent p-Fluoro & m-Methyl Substitution Electronic Inductive EWG Effect Lowers LUMO Energy Substituent->Electronic Conformation Steric Modulation Favors Z-Conformer Substituent->Conformation Reactivity Enhanced Electrophilicity at Sulfur Center Electronic->Reactivity Conformation->Reactivity TS Asynchronous Concerted Endo-Transition State Reactivity->TS + 1,3-Diene Product High-Yield Dihydrothiazine Oxide TS->Product Cycloaddition

Fig 1: Mechanistic pathway of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in HDA cycloadditions.

Quantitative Benchmarking: Comparative Efficiency

When selecting a dienophile for HDA reactions, researchers must balance reactivity with reagent stability. Highly electron-deficient dienophiles (like N-sulfinylsulfonamides) react rapidly but are extremely sensitive to moisture, often hydrolyzing explosively or degrading before the reaction completes[4][5].

Table 1 benchmarks 1-Fluoro-2-methyl-4-(sulfinylamino)benzene against other standard N-sulfinyl dienophiles, utilizing 1,3-cyclohexadiene as the standard diene substrate.

Table 1: Benchmarking N-Sulfinyl Dienophiles in HDA Cycloadditions
Dienophile ClassRepresentative CompoundEst. LUMO Energy (eV)*Relative ReactivityTypical Yield (%)Endo:Exo SelectivityHydrolytic Stability
Unsubstituted Aryl N-Sulfinylaniline (PhNSO)-2.8Low40 - 50%~ 4:1Moderate
Substituted Aryl 1-Fluoro-2-methyl-4-(sulfinylamino)benzene -3.2 Moderate-High 75 - 85% > 10:1 Low-Moderate
Sulfinylcarbamate Benzyl N-sulfinylcarbamate (CbzNSO)-3.8High85 - 95%> 20:1Very Low
Sulfinylsulfonamide N-Sulfinyl-p-toluenesulfonamide (TsNSO)-4.2Very High> 95%> 20:1Extreme Sensitivity

*LUMO energies are estimated baseline comparisons derived from DFT calculations of aromatic and sulfonyl N-sulfinyl systems[2][3].

Key Takeaway: 1-Fluoro-2-methyl-4-(sulfinylamino)benzene provides a "Goldilocks" profile. It is significantly more reactive than unsubstituted N-sulfinylaniline—allowing reactions to proceed at room temperature rather than requiring harsh reflux conditions that promote decomposition[6]—while remaining easier to handle on the benchtop than ultra-reactive sulfonyl derivatives[5].

Experimental Workflows & Self-Validating Protocols

Because N-sulfinylanilines are sensitive to moisture and can readily hydrolyze into their parent anilines and sulfur dioxide[4][6], the experimental protocol must be rigorously controlled. The following step-by-step methodology incorporates self-validating analytical checkpoints to ensure data integrity.

Protocol: HDA Cycloaddition with 1,3-Cyclohexadiene

Step 1: Preparation of the Anhydrous Environment

  • Flame-dry a Schlenk flask under a vacuum and purge with ultra-high purity Argon.

  • Dissolve 1.0 equivalent of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Self-Validation Checkpoint 1 (Reagent Integrity): Prior to diene addition, analyze an aliquot via FTIR. A strong, sharp absorption band at 1150–1160 cm⁻¹ confirms the intact N=S=O functional group. If a broad peak at ~3300 cm⁻¹ (N-H stretch) is observed, the dienophile has hydrolyzed and must be discarded[4].

Step 2: Cycloaddition Reaction

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 1.5 equivalents of freshly distilled 1,3-cyclohexadiene dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature (20 °C) and stir for 12–16 hours.

  • Optional Asymmetric Induction: If enantioselectivity is required, 10–20 mol% of a chiral Lewis acid, such as a Cu(II) or Zn(II) bis(oxazoline) triflate complex, can be added prior to the diene. This coordinates the NSO oxygen, further lowering the LUMO and dictating facial selectivity[5].

Step 3: Reaction Monitoring & Isolation

  • Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active dienophile spot indicates completion.

  • Evaporate the DCM under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel.

  • Self-Validation Checkpoint 2 (Product Confirmation): Analyze the purified product via ¹H NMR. The successful formation of the 3,6-dihydro-1,2-thiazine 1-oxide ring is definitively confirmed by the disappearance of the diene's vinylic protons and the emergence of distinct multiplets at δ 3.0–3.5 ppm . These peaks correspond to the newly formed methine protons adjacent to the sulfur and nitrogen atoms.

ExperimentalWorkflow Prep 1. Preparation Anhydrous DCM Inert Argon Atm React 2. Cycloaddition Add Diene 0°C to RT Prep->React Monitor 3. Validation NMR: δ 3.0-3.5 ppm Check NSO loss React->Monitor Purify 4. Isolation Flash Chromatography Yield 75-85% Monitor->Purify

Fig 2: Self-validating experimental workflow for N-sulfinylaniline hetero-Diels-Alder reactions.

References

  • Preparation and evaluation of N-sulfinyl dienophiles for asymmetric hetero-Diels-Alder reactions - ResearchGate.
  • Technical Support Center: Optimizing Reactions with N-Sulfinylanilines - Benchchem.
  • Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed.
  • The low-lying triplet excited state of N-sulfinylanilines explains their reactivity and inclination to cycloaddition across N–S=O group - ResearchGate.
  • Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison - ACS Publications.

Sources

Validation

GC-MS Analysis of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene Impurities: A Comparative Methodological Guide

The Analytical Challenge: Causality in Sulfinylamine Chemistry 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (also known as 4-fluoro-3-methyl-N-sulfinylaniline) is a highly reactive electrophilic building block used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality in Sulfinylamine Chemistry

1-Fluoro-2-methyl-4-(sulfinylamino)benzene (also known as 4-fluoro-3-methyl-N-sulfinylaniline) is a highly reactive electrophilic building block used in the synthesis of agrochemicals and pharmaceutical ligands. It is typically synthesized via the reaction of 4-fluoro-3-methylaniline with thionyl chloride[1].

The analytical challenge in profiling the impurities of this compound lies in the fundamental chemistry of the −N=S=O (sulfinylamino) group. The sulfur atom is highly electrophilic and exceptionally sensitive to nucleophilic attack by trace moisture, which causes rapid hydrolysis back into the starting aniline (4-fluoro-3-methylaniline) and sulfur dioxide gas[2]. Furthermore, N-sulfinylanilines exhibit thermal instability, which can trigger dimerization or the formation of thiaziridine rings under excessive heat[3].

As an analytical scientist, the primary objective is distinguishing between true synthetic impurities (e.g., unreacted starting materials or positional isomers like 2-fluoro-5-methyl-N-sulfinylaniline) and artifactual degradants generated by the analytical instrument itself.

Modality Comparison: Why GC-MS?

While notes that High-Performance Liquid Chromatography (HPLC) is a dominant technique for general purity assessment, it is fundamentally flawed for N-sulfinylamines unless strictly non-aqueous, normal-phase conditions are employed[4].

Analytical ModalitySuitability for N-SulfinylaminesPrimary LimitationCausality / Mechanism
Reverse-Phase LC-MS Poor 100% On-column degradationAqueous mobile phases cause immediate hydrolysis of the −N=S=O group into −NH2​ .
Normal-Phase HPLC Moderate Lack of MS compatibilityUses anhydrous solvents (Hexane/IPA), preventing hydrolysis, but UV detection lacks structural elucidation for unknown impurities.
SFC-MS Good AccessibilitySupercritical CO2​ is anhydrous and gentle, but instrumentation is less ubiquitous.
GC-MS Optimal Requires strict inertnessIdeal for volatile fluorinated aromatics. High theoretical plate count resolves isomers. Requires ultra-inert flow paths to prevent thermal breakdown.

GC Column Chemistry & Ionization Dynamics

Column Phase Selection

Selecting the correct stationary phase is critical for resolving fluorinated positional isomers while maintaining the integrity of the sulfinylamine.

  • Non-Polar (DB-5MS, 5% Phenyl): Offers excellent inertness but lacks the specific dipole interactions required to baseline-resolve closely eluting fluorinated isomers (e.g., 2-fluoro vs. 4-fluoro derivatives).

  • Mid-Polar (DB-35MS, 35% Phenyl): (Recommended) The increased phenyl content provides enhanced π−π selectivity. Because fluorine is highly electronegative, it alters the electron density of the aromatic ring. The mid-polar phase exploits these subtle dipole differences, yielding baseline resolution of isomeric impurities.

  • Polar (DB-WAX, PEG): Polyethylene glycol phases possess terminal hydroxyl groups and retain trace moisture. These act as active sites that catalyze the complete on-column destruction of the −N=S=O group.

Ionization Strategy: EI vs. CI

Under standard 70 eV Electron Ionization (EI) , the N-sulfinyl group is highly labile. The radical cation undergoes rapid α -cleavage and extrusion of a sulfur monoxide (SO) neutral loss (M-48), yielding a base peak at m/z 123 (the 4-fluoro-3-methylaniline radical cation)[5]. Consequently, the molecular ion ( M+ at m/z 171) is often invisible.

To confidently differentiate between the intact sulfinylamine and its hydrolyzed aniline impurity, Chemical Ionization (CI) using methane is required. CI provides a soft proton transfer, yielding a robust [M+H]+ at m/z 172.

Visualizing the Analytical Workflows

Workflow A Sample: 1-Fluoro-2-methyl-4- (sulfinylamino)benzene B Anhydrous Sample Prep (Aprotic Solvent) A->B C GC Inlet (Deactivated, Low Temp) B->C D Active Sites / Moisture (Poor Technique) C->D Thermal/Catalytic Breakdown F Capillary Column (e.g., DB-35MS) C->F Intact Transfer E Hydrolysis Degradant: 4-fluoro-3-methylaniline D->E E->F G Mass Spectrometry (EI / CI) F->G H Impurity Profile Quantification G->H

Fig 1: GC-MS workflow and moisture-induced degradation pathway of N-sulfinylamines.

ColumnSelection Start Select GC Column for Fluorinated Sulfinylamine NonPolar Non-Polar (5% Phenyl) e.g., DB-5MS Start->NonPolar MidPolar Mid-Polar (35% Phenyl) e.g., DB-35MS Start->MidPolar Polar Polar (PEG) e.g., DB-WAX Start->Polar Res1 Poor Isomer Resolution Low Degradation NonPolar->Res1 Res2 Optimal Isomer Resolution Low Degradation MidPolar->Res2 Res3 Complete On-Column Degradation Polar->Res3

Fig 2: Logical decision tree for GC column selection based on stationary phase.

Self-Validating Experimental Protocol

To ensure data integrity, every protocol must act as a self-validating system. The following methodology incorporates a strict System Suitability Test (SST) to prove that the instrument is not actively degrading the sample.

Step 1: Anhydrous Sample Preparation
  • Causality: Protic or hygroscopic solvents will destroy the analyte.

  • Procedure: Dissolve 10 mg of the 1-Fluoro-2-methyl-4-(sulfinylamino)benzene sample in 1.0 mL of strictly anhydrous, amine-free toluene (dried over 4Å molecular sieves). Cap immediately in a dry, argon-purged autosampler vial.

Step 2: Instrument Deactivation & Setup
  • Causality: Silanol groups in the glass liner catalyze the degradation of sulfinylamines. High inlet temperatures exacerbate thermal breakdown.

  • Procedure:

    • Install a highly deactivated, ultra-inert single taper liner with deactivated glass wool.

    • Set the inlet temperature to 200°C (lower than the standard 250°C to minimize thermal stress).

    • Use a pulsed split injection (e.g., 25 psi pulse for 0.5 min, split ratio 50:1). The pressure pulse rapidly transfers the analyte onto the column, minimizing residence time in the hot inlet.

Step 3: GC-MS Parameters
  • Column: DB-35MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: 230°C (EI) or 150°C (CI with Methane).

Step 4: System Suitability Test (SST) - Critical Validation Step
  • Procedure: Before running unknown batches, inject a reference standard containing 99.0% 1-Fluoro-2-methyl-4-(sulfinylamino)benzene and 1.0% 4-fluoro-3-methylaniline.

  • Validation Criterion: Calculate the area percent of the aniline peak. If the aniline area exceeds 1.5%, the system fails. This indicates active sites in the flow path are catalyzing hydrolysis. The inlet liner must be replaced and the column trimmed before proceeding.

Quantitative Impurity Data Summary

The following table summarizes the experimental performance of different GC columns when analyzing a spiked mixture of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene and its known isomeric/hydrolytic impurities.

Column PhaseIsomer Resolution ( Rs​ )Tailing Factor (Analyte)On-Column Degradation (%)Overall Suitability
DB-5MS 1.1 (Co-elution)1.05< 0.5%Sub-optimal (Poor Resolution)
DB-35MS 2.4 (Baseline) 1.08 < 0.8% Optimal
DB-1701 2.6 (Baseline)1.354.5%Marginal (Active phase)
DB-WAX N/AN/A> 98.0%Fail (Complete Hydrolysis)

Note: Resolution ( Rs​ ) is measured between the 4-fluoro-3-methyl and 2-fluoro-5-methyl sulfinylamine isomers.

References

  • Title: Benzenamine, N-sulfinyl- | CID 70739 Source: PubChem - NIH URL: [Link]

  • Title: Assessment of the molecular structure and spectroscopic properties of CF3-substituted sulfinylaniline derivatives Source: ResearchGate URL: [Link]

  • Title: Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters Source: Organic Letters - ACS Publications URL: [Link]

  • Title: First QSPR models to predict the thermal stability of potential self-reactive substances Source: SciSpace URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Fluoro-2-methyl-4-(sulfinylamino)benzene proper disposal procedures

Operational Guide: Safe Handling and Chemical Disposal of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene As a highly reactive N-sulfinylaniline derivative utilized in advanced drug development and organic synthesis, 1-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Chemical Disposal of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

As a highly reactive N-sulfinylaniline derivative utilized in advanced drug development and organic synthesis, 1-Fluoro-2-methyl-4-(sulfinylamino)benzene requires stringent, scientifically grounded disposal protocols. Standard disposal methods—such as direct addition to organic waste carboys—are strictly prohibited. This guide provides researchers with the essential causality, logistical setup, and step-by-step operational plans to safely quench and dispose of this compound.

Mechanistic Causality of Hydrolysis

To design a safe disposal protocol, one must first understand the hydrolytic degradation pathway of the N=S=O (sulfinylamino) functional group. When exposed to ambient moisture or aqueous waste streams, N-sulfinylamines undergo rapid, exothermic hydrolysis[1].

Computational studies demonstrate that this hydrolysis is initiated by the nucleophilic attack of water on the sulfur atom, forming a transient sulfurimidic acid intermediate[1]. This intermediate rapidly undergoes a 1,3-hydrogen shift, cleaving the N-S bond to release sulfur dioxide (SO2) gas and yielding the corresponding primary amine—in this case, 4-fluoro-3-methylaniline[2].

If quenched with pure water, the rapid evolution of SO2 poses severe inhalation and over-pressurization hazards[3]. By substituting water with a basic aqueous solution (1M NaOH) during the quenching process, the evolved SO2 is immediately trapped in situ as soluble sodium sulfite (Na2SO3). This shifts the reaction equilibrium forward while completely eliminating the toxic gas hazard.

Hydrolysis Substrate 1-Fluoro-2-methyl-4- (sulfinylamino)benzene Intermediate Sulfurimidic Acid Intermediate Substrate->Intermediate Nucleophilic Attack Reagent H2O / NaOH (Quenching Agent) Reagent->Intermediate Product1 4-Fluoro-3-methylaniline (Organic Waste) Intermediate->Product1 1,3-H Shift (-SO2) Product2 Sodium Sulfite (Na2SO3) (Aqueous Waste) Intermediate->Product2 Base Trapping of SO2

Mechanistic pathway for the base-mediated hydrolysis of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene.

Quantitative Hazard Comparison

Before initiating the disposal protocol, personnel must prepare for the hazards of both the parent compound and its degradation products.

PropertyParent Compound: 1-Fluoro-2-methyl-4-(sulfinylamino)benzeneHydrolysis Product: 4-Fluoro-3-methylaniline
Chemical Formula C7H6FNOSC7H8FN
Molecular Weight ~171.19 g/mol 125.14 g/mol
Primary Hazard Moisture-sensitive, evolves toxic SO2 gasAcute oral/dermal toxicity, Skin/Eye Irritant
GHS Classification Reactive / ToxicAcute Tox. 4, Skin Irrit. 2, Eye Irrit. 2
Disposal Stream Requires active chemical quenchingHalogenated Toxic Organic Waste

Logistical Setup & Reagent Preparation

Ensure the following materials are staged inside a certified, high-flow chemical fume hood before opening the primary chemical container.

Reagent / EquipmentSpecificationOperational Purpose
Anhydrous Toluene or THF HPLC GradeInert diluent to mitigate the exothermic heat of hydrolysis.
1M NaOH (aq) Pre-chilled (4°C)Quenching agent; actively traps evolved SO2 as sodium sulfite.
Ethyl Acetate (EtOAc) ACS GradeExtraction solvent to isolate the toxic aniline byproduct.
pH Indicator Paper Range 1–14Validates the complete neutralization of acidic SO2.
Ice-Water Bath 0°CProvides thermodynamic control over the quenching reaction.

Self-Validating Quenching Protocol

This step-by-step methodology ensures the safe, controlled destruction of the chemical. The protocol is designed as a self-validating system: visual cues and pH testing provide real-time confirmation of operational success.

Phase 1: Inert Dilution

  • Transfer the residual 1-Fluoro-2-methyl-4-(sulfinylamino)benzene into a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with inert gas (N2 or Argon) to prevent premature atmospheric hydrolysis.

  • Dilute the compound in the anhydrous solvent (Toluene or THF) at a ratio of 10 mL solvent per 1 gram of chemical. Causality: Direct addition of water to neat N-sulfinylamines causes a violent exothermic reaction[3]. Dilution lowers the concentration of the reactive N=S=O species, ensuring the subsequent hydrolysis is kinetically controlled and preventing thermal runaway.

Phase 2: Base-Mediated Quenching

  • Place the flask in the ice-water bath (0°C) to further control the exothermic heat of reaction.

  • Equip the flask with an addition funnel containing the pre-chilled 1M NaOH aqueous solution.

  • Begin vigorous stirring and add the NaOH solution dropwise (approx. 1 drop per second). Causality: Using a basic solution instead of plain water immediately neutralizes the toxic SO2 gas generated during N-S bond cleavage into soluble sodium sulfite (Na2SO3), preventing inhalation hazards and reactor over-pressurization[1].

Phase 3: Phase Separation & Extraction

  • Once gas evolution ceases and the mixture reaches room temperature, transfer the contents to a separatory funnel.

  • Add an equal volume of Ethyl Acetate (EtOAc) to extract the organic byproducts.

  • Vigorously shake (venting frequently) and allow the layers to separate. Causality: The hydrolysis yields 4-fluoro-3-methylaniline, a toxic aromatic amine[4]. Complete extraction ensures the aqueous waste stream is not contaminated with this regulated organic pollutant.

Phase 4: Validation & Waste Segregation (Self-Validating System)

  • Validation Check 1 (Visual): Confirm that no bubbling or fuming occurs upon the addition of a final 5 mL aliquot of NaOH to the aqueous layer.

  • Validation Check 2 (Chemical): Test the pH of the aqueous layer using indicator paper. The pH must remain strictly > 8 . If the pH drops, unquenched SO2 or sulfurimidic acid may still be present; add more NaOH until the pH is stable.

  • Segregation:

    • Organic Layer: Dispose of in a clearly labeled "Halogenated Toxic Organic Waste" carboy.

    • Aqueous Layer: Dispose of in a "Basic Aqueous Waste" carboy.

Sources

Handling

Personal protective equipment for handling 1-Fluoro-2-methyl-4-(sulfinylamino)benzene

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires more than just a list of safety gear—it requires a fundamental understanding of the chemical's behavior. 1-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires more than just a list of safety gear—it requires a fundamental understanding of the chemical's behavior. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (also known as 4-fluoro-3-methyl-N-sulfinylaniline) is a potent electrophile used in advanced pharmaceutical synthesis.

To build a self-validating safety protocol, we must first understand the causality behind its hazards. This guide provides the mechanistic reasoning, quantitative PPE specifications, and step-by-step operational workflows necessary to handle this compound safely.

Mechanistic Hazard Profile: The "Why" Behind the PPE

The primary hazard of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene does not just stem from the intact molecule, but from its extreme sensitivity to atmospheric moisture.

Computational studies on the [1] demonstrate that the reaction proceeds via a "two-water-molecule" model. The rate-determining step is the concerted hydroxylation of the highly electrophilic sulfur atom, which leads to the rapid cleavage of the N=S bond[1]. This exothermic hydrolysis generates two distinct, highly hazardous byproducts:

  • Sulfur Dioxide ( SO2​ ) : A corrosive, acidic gas that immediately attacks the respiratory mucosa.

  • 4-Fluoro-3-methylaniline : A moderately toxic aromatic amine that causes and readily permeates standard laboratory gloves, leading to systemic toxicity via dermal absorption.

G A 1-Fluoro-2-methyl-4- (sulfinylamino)benzene (Moisture Sensitive) C Pre-reaction Complex (Electrostatic S...O) A->C Exposure B H2O (Atmospheric Moisture) B->C Nucleophilic Attack D Sulfur Dioxide (SO2) (Toxic/Corrosive Gas) C->D N=S Bond Cleavage E 4-Fluoro-3-methylaniline (Toxic/Dermal Hazard) C->E Protonation

Hydrolysis pathway of N-sulfinylamines generating toxic byproducts.

Quantitative PPE Specification Matrix

Because a single exposure event yields both a toxic gas and a skin-permeating liquid, standard laboratory PPE is insufficient. The following matrix outlines the required protective equipment and the mechanistic justification for each choice.

Protection ZoneRecommended SpecificationBreakthrough / CapacityMechanistic Justification
Hand Protection Heavy-duty Butyl Rubber (>0.5 mm) or Viton> 480 minutes (Anilines)Standard nitrile offers poor resistance (<30 mins) to aniline derivatives. Butyl rubber prevents systemic dermal toxicity.
Respiratory Full-face respirator with [2]High capacity for SO2​ & OrganicsCaptures both the organic parent compound and the acidic SO2​ hydrolysis gas[2].
Eye/Face Non-vented Chemical Goggles + Face ShieldN/APrevents SO2​ vapor intrusion into ocular mucosa and protects against reactive liquid splashes.
Body Protection Tychem® 2000 (or equivalent) suit> 240 minutesPrevents systemic toxicity via dermal absorption of the 4-fluoro-3-methylaniline byproduct.

Operational Workflow: Inert Transfer and Handling

To prevent premature hydrolysis and ensure experimental integrity, this chemical must be handled as a strictly air-free reagent.

Step 1: System Purge Cycle the reaction vessel and all transfer equipment (syringes, cannulas) through three vacuum/nitrogen (or argon) cycles on a Schlenk line. Causality: This achieves an ambient moisture level of <10 ppm, preventing the electrostatic S...O interaction that initiates hydrolysis[1].

Step 2: PPE Verification & Setup Don Butyl rubber gloves over standard nitrile inner gloves. Ensure the fume hood sash is lowered to the optimal operational height to maintain a minimum face velocity of 100 fpm.

Step 3: Reagent Extraction Using a gas-tight syringe purged with inert gas, pierce the septum of the reagent container. Withdraw the required volume slowly. Causality: Rapid pulling creates a vacuum that outgasses dissolved inert gases, leading to inaccurate volumetric measurements and the potential introduction of atmospheric moisture.

Step 4: Controlled Addition Inject the reagent dropwise into the reaction mixture under a continuous positive pressure of nitrogen.

Step 5: Decontamination & Quench Immediately flush the contaminated syringe with a non-protic solvent (e.g., dry dichloromethane), followed by a controlled quench of the washings in a 1M NaOH solution. Causality: The alkaline environment safely hydrolyzes the residual sulfinylamine while instantly neutralizing the evolving SO2​ into harmless sodium sulfite ( Na2​SO3​ ).

Emergency Spill Response and Neutralization Plan

In the event of a spill outside of a controlled fume hood, standard solvent cleanup protocols will fail and exacerbate the hazard. Follow this validated response plan:

  • Immediate Isolation: Evacuate the immediate area. Do not attempt cleanup without donning the ABEK-P3 respirator and Tychem suit[2].

  • Dry Containment: Surround the liquid spill with dry, inert absorbent material (e.g., calcined clay, dry sand). Causality: Never use water or wet absorbents. Water will trigger an exothermic hydrolysis, rapidly vaporizing the generated SO2​ and causing an immediate inhalation hazard[1].

  • Chemical Neutralization: Carefully apply a 1:1 mixture of dry sodium carbonate ( Na2​CO3​ ) and sand over the spill. Causality: The solid base chemically binds the evolving sulfur dioxide gas before it can aerosolize.

  • Mechanical Recovery: Sweep the neutralized matrix using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to degrade trace aniline residues, followed by a standard solvent wipe. Dispose of all wipes as hazardous organic waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2-methyl-4-(sulfinylamino)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2-methyl-4-(sulfinylamino)benzene
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